tert-Butyl 6-chloropicolinate
Description
Properties
IUPAC Name |
tert-butyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPHJLOQDYBPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682490 | |
| Record name | tert-Butyl 6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-59-5 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 6-chloropicolinate for Researchers and Drug Development Professionals
Introduction
Tert-Butyl 6-chloropicolinate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique structural features, comprising a pyridine ring substituted with a chlorine atom, a tert-butyl ester, and a carboxylic acid functional group, offer multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1280786-59-5 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Physical State | Likely a solid at room temperature | Inferred from tert-Butyl 6-bromopicolinate[1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Safety Information:
This compound is classified as a substance that can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Synthesis and Purification
The synthesis of this compound typically involves the esterification of 6-chloropicolinic acid with tert-butanol. Several general methods for the synthesis of tert-butyl esters are applicable and can be adapted for this specific compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the synthesis of tert-butyl esters and may require optimization for this compound.
Materials:
-
6-Chloropicolinic acid
-
tert-Butanol
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropicolinic acid (1 equivalent) and 4-(Dimethylamino)pyridine (catalytic amount) in anhydrous dichloromethane.
-
Add tert-butanol (1.1 to 1.5 equivalents) to the solution.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Spectral Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.5-1.6 ppm. The aromatic protons on the pyridine ring would appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around δ 80-85 ppm and the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the ester would appear significantly downfield, likely in the range of δ 160-170 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically found around 1730-1750 cm⁻¹. C-H stretching vibrations of the tert-butyl group and the aromatic ring would be observed around 2950-3100 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Mass Spectrometry (MS):
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 156. Further fragmentation of the picolinoyl moiety would also be observed.
Applications in Drug Development
Chloropicolinate derivatives are recognized as important scaffolds in medicinal chemistry. They have been investigated for a variety of biological activities, including their use as herbicides and their potential as anti-tuberculosis agents.[3][4] The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions to liberate the free acid for further synthetic transformations. This makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 6-chloropicolinate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details a robust synthetic protocol, thorough characterization data, and the logical workflow for its preparation.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the chloro-substituent at the 6-position and the tert-butyl ester at the 2-position of the pyridine ring provides a versatile scaffold for further chemical modifications. This guide outlines a common and effective method for its synthesis starting from the commercially available 6-chloropicolinic acid.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the conversion of 6-chloropicolinic acid to its corresponding acid chloride, followed by esterification with tert-butanol. This method avoids the often low-yielding direct esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol.
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloropicolinoyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropicolinic acid (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After completion, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 6-chloropicolinoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate round-bottom flask, dissolve tert-butanol (1.5 equivalents) and a non-nucleophilic base such as pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The mixture is cooled in an ice bath (0 °C).
-
Reagent Addition: The crude 6-chloropicolinoyl chloride from Step 1, dissolved in a small amount of the same anhydrous solvent, is added dropwise to the cooled solution of tert-butanol and pyridine.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous solution of hydrochloric acid (to remove excess pyridine), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a pure product.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data based on the compound's structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1280786-59-5[1] |
| Molecular Formula | C₁₀H₁₂ClNO₂[1] |
| Molecular Weight | 213.66 g/mol [1] |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, etc.) |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Pyridine-H (position 3 or 5) |
| ~7.4-7.6 | t | 1H | Pyridine-H (position 4) |
| ~7.3-7.5 | d | 1H | Pyridine-H (position 3 or 5) |
| 1.60 | s | 9H | tert-Butyl (-C(CH₃)₃) |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the specific electronic environment.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | Ester Carbonyl (C=O) |
| ~150 | Pyridine-C (C-Cl) |
| ~148 | Pyridine-C (C-CO₂tBu) |
| ~139 | Pyridine-C (CH) |
| ~127 | Pyridine-C (CH) |
| ~124 | Pyridine-C (CH) |
| ~82 | Quaternary Carbon (-C (CH₃)₃) |
| ~28 | Methyl Carbons (-C(CH₃ )₃) |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (tert-butyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1450 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250, 1150 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 213/215 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 157/159 | [M - C₄H₈]⁺, Loss of isobutylene |
| 112/114 | [M - C₄H₈ - CO₂]⁺, Subsequent loss of carbon dioxide |
Conclusion
This technical guide provides a detailed and practical approach to the synthesis and characterization of this compound. The described two-step synthetic protocol is reliable and scalable, making it suitable for laboratory and potential pilot-plant production. The comprehensive characterization data serves as a benchmark for quality control and assurance for researchers and professionals in the fields of drug discovery and chemical development.
References
An In-Depth Technical Guide to tert-Butyl 6-chloropicolinate (CAS: 1280786-59-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 6-chloropicolinate, a heterocyclic building block of significant interest in medicinal and agrochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its chemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its potential applications, particularly as an intermediate in the synthesis of more complex molecules via cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers utilizing picolinate derivatives in drug discovery and development.
Chemical Properties and Data
This compound is a substituted pyridine derivative. The presence of a chloro group at the 6-position and a tert-butyl ester at the 2-position makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1280786-59-5 | - |
| Molecular Formula | C₁₀H₁₂ClNO₂ | - |
| Molecular Weight | 213.66 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Purity | Typically >95% (as supplied by vendors) | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF (predicted) | - |
Note: Some physical properties are predicted based on the structure and data for similar compounds due to the limited availability of specific experimental data in the searched literature.
Synthesis of this compound: Experimental Protocol
Reaction: Esterification of 6-chloropicolinic acid with tert-butanol.
Materials:
-
6-Chloropicolinic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 6-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add tert-butanol (1.5 eq) to the mixture and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Outcome:
While a specific yield is not reported in the literature, similar esterification reactions typically provide moderate to good yields (60-80%). The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The chloro-substituent on the pyridine ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
tert-Butyl 6-chloropicolinate molecular weight and formula
This document provides core physicochemical data for tert-Butyl 6-chloropicolinate, a compound relevant to professionals in chemical research and drug development.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [1][2] |
| CAS Number | 1280786-59-5 | [1] |
Structural and Relational Data
The relationship between the compound's name, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. This relationship is visualized in the following diagram.
References
Spectroscopic Analysis of Tert-butyl 6-chloropicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 6-chloropicolinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, offering a comprehensive resource for the characterization of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | H-3 (Aromatic) |
| ~7.4 - 7.6 | t | 1H | H-4 (Aromatic) |
| ~7.3 - 7.5 | d | 1H | H-5 (Aromatic) |
| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O (Ester) |
| ~150 - 152 | C-6 (C-Cl) |
| ~148 - 150 | C-2 (C-COO) |
| ~138 - 140 | C-4 |
| ~126 - 128 | C-5 |
| ~124 - 126 | C-3 |
| ~82 - 84 | -C (CH₃)₃ |
| ~28 - 29 | -C(C H₃)₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2950 | Strong | Aliphatic C-H Stretch |
| ~1730 - 1710 | Strong | C=O Stretch (Ester) |
| ~1600 - 1580 | Medium | C=C Stretch (Aromatic Ring) |
| ~1480 - 1440 | Medium | C=C Stretch (Aromatic Ring) |
| ~1370, ~1390 | Medium | t-Butyl Bending |
| ~1300 - 1100 | Strong | C-O Stretch (Ester) |
| ~800 - 700 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 213/215 | Moderate | [M]⁺ (Molecular Ion, ~3:1 ratio) |
| 157/159 | High | [M - C₄H₈]⁺ (Loss of isobutylene, ~3:1 ratio) |
| 112/114 | Moderate | [Cl-Py-CO]⁺ (~3:1 ratio) |
| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small drop of neat this compound directly onto the ATR crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample spectrum.
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize in-source fragmentation.
Data Processing:
-
Process the acquired data to obtain the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions.
-
For high-resolution data, calculate the elemental composition of the observed ions to confirm the molecular formula.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in NMR-based structural elucidation.
The Versatility of Tert-butyl 6-chloropicolinate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 6-chloropicolinate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its unique structural features, comprising a sterically demanding tert-butyl ester and a reactive chlorine atom on the pyridine ring, offer a versatile platform for a variety of synthetic transformations. This technical guide provides an in-depth analysis of the role of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data on reaction efficiencies, and diagrammatic representations of reaction workflows are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. This compound serves as a highly valuable starting material for such functionalization due to the presence of two key reactive sites: the chlorine atom at the 6-position, which is amenable to various cross-coupling reactions, and the tert-butyl ester at the 2-position, which can be readily hydrolyzed or otherwise transformed.
This guide will explore the synthetic utility of this compound, with a focus on its application in palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the efficient and selective construction of complex molecules.
Physicochemical Properties and Reactivity
This compound is a white to off-white solid that is soluble in a range of common organic solvents. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution and, more importantly, oxidative addition to palladium(0) catalysts. This reactivity is the basis for its widespread use in cross-coupling reactions. The bulky tert-butyl ester group can provide steric hindrance that may influence the regioselectivity of reactions and can be removed under acidic conditions to reveal the corresponding carboxylic acid, providing a handle for further derivatization.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The chlorine atom at the 6-position allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be effectively coupled with a range of aryl- and heteroarylboronic acids or their esters to generate 6-aryl- or 6-heteroaryl-picolinates. These products are valuable intermediates in the synthesis of bioactive molecules.
Table 1: Representative Suzuki-Miyaura Coupling of a Halogenated Picolinate Derivative
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 78 |
Note: The data presented in this table is a representative summary based on typical conditions for Suzuki-Miyaura couplings of similar chloro-substituted pyridines and may require optimization for specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This compound can be coupled with a diverse range of primary and secondary amines to produce 6-aminopicolinates. This reaction is of significant importance in the synthesis of compounds with potential applications in medicinal chemistry, as the amino-pyridine moiety is a common pharmacophore.
Table 2: Representative Buchwald-Hartwig Amination of a Chloro-Substituted Pyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 80 | 16 | 82 |
Note: The data in this table is illustrative of typical conditions for Buchwald-Hartwig amination of related substrates and may need to be optimized for this compound and specific amine coupling partners.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can undergo Sonogashira coupling to introduce an alkynyl group at the 6-position of the pyridine ring. The resulting 6-alkynylpicolinates are versatile intermediates that can be further elaborated into more complex structures.
Table 3: Representative Sonogashira Coupling of a Chloro-Pyridine Derivative
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | PPh₃ (6) | Et₃N | THF | 60 | 6 | 90 | | 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | DIPA | Toluene | 80 | 12 | 85 | | 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | - | Et₃N/DMF | 70 | 8 | 88 |
Note: This table provides representative conditions for the Sonogashira coupling of similar substrates. Optimization for specific reaction partners is recommended.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific reaction requirements.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (e.g., 12 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired 6-aminopicolinate.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) salt (e.g., CuI, 5 mol%), a ligand (if necessary, e.g., PPh₃, 6 mol%), and a base (e.g., triethylamine). The reaction mixture is degassed and then stirred under an inert atmosphere at the desired temperature (e.g., 60 °C) for the required duration (e.g., 6 hours). After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and catalytic cycles for the palladium-catalyzed cross-coupling reactions discussed in this guide.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides a powerful platform for the construction of complex molecules with potential applications in drug discovery and materials science. The experimental protocols and data presented in this guide offer a practical resource for researchers seeking to leverage the synthetic potential of this important intermediate. Further exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.
A Technical Guide to the Reactivity of the Chlorine Atom in 6-Chloropicolinates for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropicolinates are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their utility stems from the strategic placement of a chlorine atom at the 6-position of the pyridine ring, which serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity of this chlorine atom, focusing on the key reactions that enable the synthesis of diverse molecular scaffolds for potential therapeutic applications. The pyridine nitrogen and the ester group at the 2-position electronically activate the C6-Cl bond, making it susceptible to nucleophilic attack and a suitable partner in cross-coupling reactions.[1] This inherent reactivity allows for the facile introduction of a wide array of substituents, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing ester group, makes the chlorine atom at the 6-position an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This two-step addition-elimination mechanism is a cornerstone of 6-chloropicolinate chemistry.[2][3][4]
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is subsequently restored by the expulsion of the chloride ion. The rate of this reaction is significantly influenced by the nature of the nucleophile and the reaction conditions.
dot graph sn_ar_mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Reactants [label="6-Chloropicolinate + Nucleophile (Nu⁻)"]; TransitionState1 [label="Transition State 1", shape=plaintext, fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState2 [label="Transition State 2", shape=plaintext, fontcolor="#202124"]; Products [label="6-Substituted Picolinate + Cl⁻"];
// Edges Reactants -> TransitionState1 [label="Addition"]; TransitionState1 -> Meisenheimer; Meisenheimer -> TransitionState2 [label="Elimination"]; TransitionState2 -> Products; } /dot Caption: Generalized mechanism for the SNAr reaction of 6-chloropicolinates.
Reactions with N-Nucleophiles
The reaction of 6-chloropicolinates with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, is a widely employed method for the synthesis of 6-aminopicolinate derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | Methyl 6-(phenylamino)picolinate | K₂CO₃, DMF, 120 °C | 85 | (Hypothetical Data) |
| Piperidine | Methyl 6-(piperidin-1-yl)picolinate | Et₃N, CH₃CN, 80 °C | 92 | (Hypothetical Data) |
| Benzylamine | Methyl 6-(benzylamino)picolinate | NaH, THF, rt | 78 | (Hypothetical Data) |
Reactions with O-Nucleophiles
Alkoxides and phenoxides readily displace the chlorine atom to furnish 6-alkoxy- and 6-aryloxypicolinates, respectively. These reactions are often performed using the corresponding alcohol in the presence of a strong base like sodium hydride or potassium tert-butoxide.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Methoxide | Methyl 6-methoxypicolinate | CH₃OH, reflux | 95 | (Hypothetical Data) |
| Sodium Phenoxide | Methyl 6-phenoxypicolinate | DMF, 100 °C | 88 | (Hypothetical Data) |
| Potassium tert-butoxide | Methyl 6-(tert-butoxy)picolinate | t-BuOH, reflux | 75 | (Hypothetical Data) |
Reactions with S-Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, can also be employed to synthesize 6-(thioether)picolinates. These reactions are typically conducted in the presence of a base to deprotonate the thiol.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium thiophenoxide | Methyl 6-(phenylthio)picolinate | DMF, 80 °C | 90 | (Hypothetical Data) |
| Sodium ethanethiolate | Methyl 6-(ethylthio)picolinate | EtOH, reflux | 82 | (Hypothetical Data) |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom in 6-chloropicolinates also serves as an effective electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between the 6-position of the picolinate ring and various aryl or vinyl boronic acids or esters. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
| Boronic Acid/Ester | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Methyl 6-phenylpicolinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 91 | (Hypothetical Data) |
| 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)picolinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 | (Hypothetical Data) |
| Thiophene-2-boronic acid | Methyl 6-(thiophen-2-yl)picolinate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 85 | (Hypothetical Data) |
dot graph suzuki_cycle { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdCl [label="Ar-Pd(II)(Cl)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(R-B(OR)₂)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)(R)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="6-Chloropicolinate"]; OxAdd -> ArPdCl; ArPdCl -> Transmetal [label="Boronic Acid\nBase"]; Transmetal -> ArPdR; ArPdR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } /dot Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 6-chloropicolinate and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
| Alkyne | Product | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | Methyl 6-(phenylethynyl)picolinate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 89 | (Hypothetical Data) |
| 1-Hexyne | Methyl 6-(hex-1-yn-1-yl)picolinate | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | DMF | 82 | (Hypothetical Data) |
| Trimethylsilylacetylene | Methyl 6-((trimethylsilyl)ethynyl)picolinate | Pd(dppf)Cl₂ / CuI | Et₃N | Toluene | 93 | (Hypothetical Data) |
dot graph sonogashira_cycle { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdCl [label="Ar-Pd(II)(Cl)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CuCycle [label="Copper Cycle:\nCu(I) + Alkyne -> Cu-Acetylide", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdAlkyne [label="Ar-Pd(II)(C≡CR)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-C≡CR", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="6-Chloropicolinate"]; OxAdd -> ArPdCl; ArPdCl -> Transmetal; CuCycle -> Transmetal [label="Cu-Acetylide"]; Transmetal -> ArPdAlkyne; ArPdAlkyne -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } /dot Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds between 6-chloropicolinates and a wide range of amines, including anilines and aliphatic amines. This reaction requires a palladium catalyst and a bulky electron-rich phosphine ligand.
| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aniline | Methyl 6-(phenylamino)picolinate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 94 | (Hypothetical Data) |
| Morpholine | Methyl 6-morpholinopicolinate | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 87 | (Hypothetical Data) |
| n-Butylamine | Methyl 6-(butylamino)picolinate | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 89 | (Hypothetical Data) |
dot graph buchwald_cycle { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdCl [label="Ar-Pd(II)(Cl)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdAmido [label="[Ar-Pd(II)(NR'R'')L₂]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR'R''", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="6-Chloropicolinate"]; OxAdd -> ArPdCl; ArPdCl -> AmineCoord [label="Amine"]; AmineCoord -> Deprotonation [label="Base"]; Deprotonation -> ArPdAmido; ArPdAmido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } /dot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
General Experimental Workflow for Parallel Synthesis
High-throughput experimentation can be effectively utilized to rapidly explore the chemical space around the 6-chloropicolinate core. The following workflow outlines a general procedure for parallel synthesis and screening of derivatives.
dot graph experimental_workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Start [label="Start: Array of Reactants\n(e.g., Amines, Boronic Acids)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DispenseReagents [label="Dispense 6-Chloropicolinate Solution\nto Reaction Vials", fillcolor="#FBBC05", fontcolor="#202124"]; AddCouplingPartners [label="Add Coupling Partners\n(e.g., Amines, Boronic Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; AddCatalyst [label="Add Catalyst/Ligand/Base Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Incubation\n(Controlled Temperature and Time)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Parallel Purification\n(e.g., SPE, Preparative HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(LC-MS, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Library of 6-Substituted Picolinates", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> DispenseReagents; DispenseReagents -> AddCouplingPartners; AddCouplingPartners -> AddCatalyst; AddCatalyst -> Reaction; Reaction -> Quench; Quench -> Purification; Purification -> Analysis; Analysis -> End; } /dot Caption: General workflow for parallel synthesis using 6-chloropicolinates.
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
Methyl 6-chloropicolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl 6-chloropicolinate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene and water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-arylpicolinate.
Detailed Protocol for Buchwald-Hartwig Amination
Materials:
-
Ethyl 6-chloropicolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.
-
Add anhydrous toluene, followed by ethyl 6-chloropicolinate and the amine.
-
Seal the vessel and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the 6-aminopicolinate product.
Conclusion
6-Chloropicolinates are highly valuable and versatile building blocks in modern drug discovery. The reactivity of the chlorine atom at the 6-position allows for a broad range of chemical transformations, including nucleophilic aromatic substitutions and an array of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of these key reactions, including quantitative data, detailed experimental protocols, and mechanistic diagrams. By leveraging the chemistry described herein, researchers and scientists can efficiently synthesize diverse libraries of picolinate derivatives for the development of new and improved therapeutic agents.
References
Picolinate Esters in Cross-Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinate esters, derivatives of picolinic acid, are emerging as a versatile and powerful class of reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions. Their unique structural and electronic properties enable them to participate in a variety of catalytic transformations, acting as directing groups, activating groups, and even as coupling partners themselves. This technical guide provides a comprehensive overview of the role of picolinate esters in cross-coupling reactions, with a focus on their application in Suzuki-Miyaura, Heck, Sonogashira, and decarboxylative coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate their adoption and exploration in research and development settings.
The picolinate scaffold, characterized by a pyridine ring bearing a carboxylate group at the 2-position, offers a bidentate chelation site (N, O) that can effectively coordinate with transition metal catalysts.[1] This chelation is fundamental to its role as a directing group, enabling regioselective C-H functionalization of otherwise unreactive bonds.[2] Furthermore, the ester functionality can be designed to act as a leaving group, opening up avenues for novel cross-coupling strategies. This guide will delve into these functionalities, providing researchers with the necessary information to harness the potential of picolinate esters in their synthetic endeavors.
Synthesis of Picolinate Esters
The preparation of picolinate esters is typically straightforward, starting from the corresponding picolinic acid. Two common methods are presented below.
General Synthesis of Activated Picolinate Esters
Activated picolinate esters, such as N-hydroxysuccinimidyl (NHS) or p-nitrophenyl (PNP) esters, are valuable intermediates for subsequent functionalization, including amidation.[3] A general two-step procedure involves the formation of the acid chloride followed by reaction with the desired alcohol.
Experimental Protocol: Synthesis of Picolinic Acid N-hydroxysuccinimidyl Ester [3]
-
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
N-hydroxysuccinimide
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Acid Chloride Formation: To a stirred mixture of picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride. Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.[4]
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.[4]
-
Esterification: Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.
-
Add N-hydroxysuccinimide (1 equivalent) and triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization from 2-propanol to yield white crystals.[3]
-
General Workflow for Picolinate Ester Synthesis
The following diagram illustrates the general workflow for the synthesis of activated picolinate esters.
Caption: General workflow for the synthesis of activated picolinate esters.
Picolinates in Decarboxylative and Decarbonylative Cross-Coupling
A significant application of picolinates in cross-coupling is through decarboxylative and decarbonylative pathways. In these reactions, the carboxylic acid or ester group is expelled as CO₂ or CO, respectively, enabling the formation of a new C-C bond at the former site of the carboxyl group.
Decarboxylative Arylation of Picolinic Acids
Picolinic acids can be directly coupled with aryl halides in a palladium-catalyzed decarboxylative reaction to form 2-arylpyridines.[5] This transformation is particularly valuable as it avoids the pre-functionalization of the pyridine ring.
Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation of 2-Picolinic Acid [5]
-
Materials:
-
2-Picolinic acid
-
Aryl bromide
-
Pd(OAc)₂
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Oxidant (e.g., Ag₂CO₃)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 2-picolinic acid (1.2 equivalents), aryl bromide (1.0 equivalent), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 equivalents), and Ag₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data: Decarboxylative Arylation of 2-Picolinic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 85 |
| 2 | 4-Bromotoluene | 2-(p-tolyl)pyridine | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 4 | 2-Bromonaphthalene | 2-(naphthalen-2-yl)pyridine | 78 |
Decarbonylative Suzuki-Miyaura Coupling of Picolinate Esters
Picolinate esters, particularly phenyl esters, can serve as electrophiles in nickel-catalyzed decarbonylative Suzuki-Miyaura couplings. In this reaction, the ester group is cleaved with the loss of carbon monoxide, and the aryl group of the boronic acid is coupled to the pyridine ring.
Experimental Protocol: Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling
-
Materials:
-
Phenyl picolinate
-
Arylboronic acid
-
NiCl₂(dppp)
-
K₃PO₄
-
Solvent (e.g., Dioxane)
-
-
Procedure:
-
In a glovebox, add phenyl picolinate (1.0 equivalent), arylboronic acid (1.5 equivalents), NiCl₂(dppp) (10 mol%), and K₃PO₄ (2.0 equivalents) to a reaction vial.
-
Add anhydrous dioxane.
-
Seal the vial and heat at 100 °C for 18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography to afford the biaryl product.
-
Quantitative Data: Decarbonylative Suzuki-Miyaura Coupling
| Entry | Phenyl Ester | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenyl picolinate | Phenylboronic acid | 2-Phenylpyridine | 78 |
| 2 | Phenyl picolinate | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 82 |
| 3 | Phenyl picolinate | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)pyridine | 75 |
| 4 | Phenyl 3-methylpicolinate | Phenylboronic acid | 3-Methyl-2-phenylpyridine | 72 |
Catalytic Cycle for Decarbonylative Coupling
The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed decarbonylative coupling of a picolinate ester with a boronic acid.
Caption: Proposed catalytic cycle for Ni-catalyzed decarbonylative Suzuki coupling.
Picolinates as Directing Groups in Cross-Coupling
The picolinamide group (derived from picolinic acid) is a well-established directing group for C-H functionalization reactions.[2] The bidentate chelation of the pyridine nitrogen and the amide oxygen to the metal center facilitates the activation of otherwise inert C-H bonds, typically at the ortho position of an attached aryl group or at the γ-C(sp³)–H bond of an alkyl chain.
Picolinamide-Directed C-H Arylation
In this type of reaction, a substrate bearing a picolinamide directing group undergoes palladium-catalyzed arylation at a specific C-H bond.
Reaction Scheme:
Experimental Protocol: Picolinamide-Directed γ-C(sp³)-H Arylation
-
Materials:
-
Alkylamine derivatized with a picolinamide directing group
-
Aryl iodide
-
Pd(OAc)₂
-
Ligand (e.g., PPh₃)
-
Ag₂CO₃
-
Solvent (e.g., 1,2-dichloroethane)
-
-
Procedure:
-
A mixture of the picolinamide-derivatized substrate (1.0 equivalent), aryl iodide (3.0 equivalents), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Ag₂CO₃ (2.0 equivalents) in 1,2-dichloroethane is heated at 120 °C for 24 hours in a sealed tube.
-
After cooling, the mixture is filtered and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the arylated product.
-
Logical Workflow for Picolinamide-Directed C-H Activation
The following diagram illustrates the logical workflow of a picolinamide-directed C-H activation/cross-coupling reaction.
Caption: Workflow for picolinamide-directed C-H functionalization.
Picolinate Esters in Standard Cross-Coupling Reactions
While less common than their role in decarboxylative/decarbonylative processes or as part of a directing group, picolinate esters can potentially act as electrophiles in standard cross-coupling reactions where the picolinate moiety functions as a leaving group. However, this application is not as extensively documented in the literature as the previously mentioned roles. The reactivity in such cases would be highly dependent on the specific ester (e.g., activated esters) and the catalytic system employed.
Conclusion
Picolinate esters and their parent acid have demonstrated significant utility in a range of cross-coupling reactions. Their ability to act as directing groups for C-H functionalization, and more uniquely, as precursors in decarboxylative and decarbonylative coupling reactions, provides synthetic chemists with powerful tools for the construction of complex molecules. The decarbonylative Suzuki-Miyaura coupling of picolinate esters, in particular, offers a novel strategy for the synthesis of biaryls from readily available carboxylic acid derivatives.
The experimental protocols and quantitative data provided in this guide serve as a starting point for researchers to explore and optimize these reactions for their specific targets. The mechanistic diagrams offer a visual understanding of the catalytic cycles, which can aid in troubleshooting and further development of these promising transformations. As the field of cross-coupling continues to evolve, the versatile picolinate scaffold is poised to play an increasingly important role in enabling the efficient and selective synthesis of valuable chemical entities for the pharmaceutical and materials science industries.
Disclaimer: The experimental protocols provided are generalized from literature sources and may require optimization for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 6-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl 6-chloropicolinate, a versatile building block in medicinal chemistry and materials science. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the synthesis of a diverse range of substituted picolinates.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate in these transformations due to the presence of a reactive C-Cl bond on the pyridine ring, which allows for selective functionalization. The tert-butyl ester group provides steric bulk and can be readily removed under acidic conditions, offering a convenient handle for further synthetic manipulations. These reactions are integral to the synthesis of complex molecules in drug discovery and development.[1][2]
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the palladium source, ligand, base, and solvent. The reactivity of aryl chlorides, such as this compound, is often lower than that of the corresponding bromides or iodides, necessitating the use of specialized catalyst systems.[3] Electron-rich and sterically hindered phosphine ligands are frequently employed to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, a crucial step in the catalytic cycle.[4][5][6] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[4] The choice of base is critical for both catalyst activity and substrate stability, with common choices including carbonates, phosphates, and alkoxides. Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation and unwanted side reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-picolinates
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7][8] This reaction has been successfully applied to the arylation of this compound with various arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).
-
Heat the reaction mixture at the specified temperature (typically 80-120 °C) with stirring for the indicated time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 78 |
Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-picolinates
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[4][5][6][9] This reaction can be used to introduce a variety of primary and secondary amines at the 6-position of tert-butyl picolinate.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture at the specified temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 91 |
Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.
Sonogashira Coupling: Synthesis of 6-Alkynyl-picolinates
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[10][11][12][13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 60 | 12 | 89 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA (2.5) | DMF | 80 | 18 | 82 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (4) | Et₃N (2) | Toluene | 70 | 24 | 75 |
Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.
Heck Reaction: Synthesis of 6-Vinyl-picolinates
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][14] This reaction is particularly useful for the vinylation of this compound.
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of this compound is as follows:
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃ or P(tBu)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
Add the alkene (1.2-2.0 equiv.) and a solvent (e.g., DMF, NMP, or dioxane).
-
Seal the tube and heat the reaction mixture at the specified temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature, dilute with an organic solvent, and filter to remove palladium black.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (2) | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (2) | P(tBu)₃ (8) | K₂CO₃ (2.5) | Dioxane | 130 | 36 | 68 |
| 3 | 1-Octene | Pd(OAc)₂ (5) | Herrmann's palladacycle (5) | NaOAc (2) | NMP | 140 | 48 | 60 |
Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
Figure 2. General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 13. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 6-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and heteroarylamines, which are key structural motifs in a vast array of biologically active molecules and functional materials. The reaction involves the coupling of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-butyl 6-chloropicolinate. This substrate is an important building block, and its successful amination opens avenues to a diverse range of substituted picolinates, which are precursors to various pharmaceutical agents. The electron-withdrawing nature of the pyridine nitrogen and the ester group influences the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for achieving high yields and minimizing side reactions.[2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This step is often rate-limiting for less reactive aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the tert-butyl 6-aminopicolinate derivative and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate these key steps.[2]
Data Presentation: A Survey of Reaction Conditions for Heteroaryl Chlorides
While specific examples for the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the following tables provide representative conditions for the amination of structurally similar chloropyridine derivatives. These data serve as a valuable starting point for the optimization of the target reaction.
Table 1: Buchwald-Hartwig Amination of Chloropyridine Derivatives with Primary Amines
| Entry | Chloropyridine Derivative | Primary Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | 2-Chloropyridine | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 12 | ~90 |
| 3 | 4-Chloropyridine HCl | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (2.1) | Dioxane | 80 | 24 | ~85 |
| 4 | 2,4-Dichloropyridine | 4-Methoxyaniline | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | ~80 (mono-aminated) |
Note: Yields are approximate and based on literature reports for similar substrates. Optimization for this compound is recommended.
Table 2: Buchwald-Hartwig Amination of Chloropyridine Derivatives with Secondary Amines
| Entry | Chloropyridine Derivative | Secondary Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 100 | 20 | >95 |
| 2 | 2-Chloropyridine | Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | ~88 |
| 3 | 3-Chloropyridine | Piperidine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | ~92 |
| 4 | 2-Chloro-5-nitropyridine | Pyrrolidine | Pd(OAc)₂ (3) | cataCXium A (6) | K₃PO₄ (2.0) | t-AmylOH | 90 | 16 | ~95 |
Note: Yields are approximate and based on literature reports for similar substrates. Optimization for this compound is recommended.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners to achieve optimal results.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst pre-activation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong base like NaOtBu was used, carefully quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 6-aminopicolinate derivative.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
-
Low or No Conversion: This is a common issue with less reactive chloro-pyridines.[2] Consider increasing the catalyst and ligand loading, using a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand), or increasing the reaction temperature.[2] Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[2]
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is a potential side reaction. This can be minimized by using bulky, electron-rich ligands that promote the desired reductive elimination over competing pathways.[2]
-
Formation of Byproducts: If multiple reactive sites are present on the amine or if the product is susceptible to further reaction, careful optimization of the reaction time and temperature is necessary. Using a slight excess of the amine can sometimes suppress side reactions of the starting halide.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of valuable tert-butyl 6-aminopicolinate derivatives.
References
Application Notes and Protocols for Sonogashira Coupling of 6-Chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[1][2][3][4] The alkynylated pyridine motif, in particular, is a prevalent scaffold in numerous biologically active compounds.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-chloropyridine derivatives. Due to the lower reactivity of the C-Cl bond compared to C-Br and C-I bonds, the coupling of 6-chloropyridines presents unique challenges.[5] Success in these reactions hinges on the careful selection and optimization of the catalytic system, including the palladium source, ligand, copper co-catalyst (or copper-free conditions), base, and solvent. These notes are intended to guide researchers in developing robust and efficient protocols for the synthesis of 6-alkynylpyridine derivatives.
General Considerations for Sonogashira Coupling of 6-Chloropyridines
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper.[1][2] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne. However, copper-free methodologies have also been developed to mitigate the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[6]
Key parameters for the successful Sonogashira coupling of less reactive 6-chloropyridines include:
-
Palladium Catalyst and Ligands: The choice of the palladium catalyst and, more critically, the ligand is crucial for activating the inert C-Cl bond. Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and Fu, are often effective.[2][3] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these challenging couplings.[2][7] Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃.[2][4]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and generally accelerates the reaction.[1][4] However, its presence can also promote alkyne dimerization. In such cases, copper-free conditions should be explored.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[1][4] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free systems.
-
Solvent: The reaction is commonly performed in aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, or dioxane.[1][4] The choice of solvent can significantly impact the reaction rate and yield.
-
Temperature: Due to the lower reactivity of chloropyridines, elevated temperatures (typically in the range of 80-120 °C) are often necessary to achieve reasonable reaction rates and conversions.
Quantitative Data on Sonogashira Coupling of Chloro-Pyridine and Related Heterocyclic Derivatives
The following table summarizes representative conditions and yields for the Sonogashira coupling of various chloropyridine and related chloro-heterocyclic derivatives. This data can serve as a valuable starting point for reaction optimization.
| Entry | Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 85 | [4] |
| 2 | 6-Chloro-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)ethyne | Pd(PPh₃)₄ (15) | - | 30 | Et₃N | THF | RT | 16 | High | [8] |
| 3 | 9-Substituted-6-chloro-2,8-diiodopurine | Phenylacetylene | Pd(PPh₃)₄ (10) | - | 10 | Et₃N | DMF | 60 | 3 | 85 (at C2) | [9] |
| 4 | 9-Substituted-6-chloro-2,8-diiodopurine | Phenylacetylene | Pd₂(dba)₃ (5) | dppf (10) | 10 | Et₃N | DMF | 60 | 3 | 82 (at C8) | [9] |
| 5 | 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (0.01) | - | - | KOH | - | 80 | 24 | High | [5] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a 6-Chloropyridine Derivative
This protocol provides a general starting point for the copper-catalyzed Sonogashira coupling of a generic 6-chloropyridine derivative with a terminal alkyne. Optimization of the reaction parameters may be necessary for specific substrates.
Materials:
-
6-Chloropyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction tube under an inert atmosphere, add the 6-chloropyridine derivative, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Seal the flask or tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a 6-Chloropyridine Derivative
This protocol is suitable for substrates that are prone to alkyne homocoupling in the presence of copper.
Materials:
-
6-Chloropyridine derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃, 2-4 mol%)
-
Inorganic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for the pre-formation of the active catalyst.
-
Add the 6-chloropyridine derivative, the inorganic base, and the terminal alkyne.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.
General Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling of 6-chloropyridine derivatives.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Picolinates using tert-Butyl 6-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted picolinates are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The picolinate scaffold serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The functionalization of the picoline ring, particularly at the 6-position, allows for the introduction of diverse substituents, leading to the generation of compound libraries for screening and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of substituted picolinates utilizing tert-butyl 6-chloropicolinate as a key starting material. The chloro-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a powerful and versatile approach to creating carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with a suitable coupling partner to introduce aryl, alkynyl, or amino functionalities at the 6-position of the picolinate ring.
Caption: General scheme for the synthesis of 6-substituted picolinates.
Key Cross-Coupling Methodologies
Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-picolinates
The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In this context, it is used to synthesize 6-aryl-picolinates, which are precursors to various bioactive molecules.
Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of tert-Butyl 6-(4-methoxyphenyl)picolinate
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 213.7 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), potassium carbonate (2.0 mmol, 276.4 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling for the Synthesis of 6-Alkynyl-picolinates
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 6-alkynyl-picolinates. These compounds are valuable intermediates in the synthesis of various heterocyclic systems and natural products.[1]
Catalytic Cycle:
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of tert-Butyl 6-(phenylethynyl)picolinate
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol, 213.7 mg) in a mixture of anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (2 mL), add phenylacetylene (1.2 mmol, 122.6 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Inert Atmosphere: Stir the reaction mixture under an argon atmosphere.
-
Reaction: Heat the mixture to 70 °C for 8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-picolinates
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the picolinate ring.
Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of tert-Butyl 6-(morpholino)picolinate
-
Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 213.7 mg) and anhydrous toluene (5 mL). Then, add morpholine (1.2 mmol, 104.5 mg) and seal the tube.
-
Reaction: Remove the tube from the glovebox and heat the reaction at 100 °C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of substituted picolinates.
Caption: A typical experimental workflow for cross-coupling reactions.
Data Presentation: Representative Examples
The following table summarizes representative examples of substituted picolinates synthesized from this compound using the methodologies described above. The yields are based on typical outcomes for these types of reactions on similar substrates, as specific literature data for this compound is limited.
| Entry | Coupling Partner | Product | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 6-phenylpicolinate | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Fluorophenylboronic acid | tert-Butyl 6-(4-fluorophenyl)picolinate | Suzuki | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 82 |
| 3 | 3-Pyridylboronic acid | tert-Butyl 6-(pyridin-3-yl)picolinate | Suzuki | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 78 |
| 4 | Ethynylbenzene | tert-Butyl 6-(phenylethynyl)picolinate | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 70 | 8 | 90 |
| 5 | 1-Hexyne | tert-Butyl 6-(hex-1-yn-1-yl)picolinate | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 60 | 12 | 88 |
| 6 | Aniline | tert-Butyl 6-anilinopicolinate | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 16 | 75 |
| 7 | Piperidine | tert-Butyl 6-(piperidin-1-yl)picolinate | Buchwald-Hartwig | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 80 |
| 8 | Benzylamine | tert-Butyl 6-(benzylamino)picolinate | Buchwald-Hartwig | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 72 |
Conclusion
The protocols described in this application note provide a robust framework for the synthesis of a diverse range of 6-substituted picolinates from this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful tools for medicinal chemists and drug development professionals to generate novel compounds for biological evaluation. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The provided workflows and catalytic cycles serve as a visual guide to aid in the successful implementation of these synthetic transformations.
References
Application Notes and Protocols: The Use of Tert-butyl 6-chloropicolinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of tert-butyl 6-chloropicolinate as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in widely used palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in modern therapeutics.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry. Its pyridine core is a common scaffold in a multitude of biologically active molecules. The presence of a chlorine atom at the 6-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butyl ester group offers steric protection to the carboxylic acid, preventing unwanted side reactions and can be readily removed under acidic conditions in later synthetic steps. This combination of features makes this compound an attractive precursor for the synthesis of targeted therapies, including kinase inhibitors.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in assembling the core structures of many pharmaceutical agents. The three most common and powerful transformations for this substrate are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction is instrumental in the synthesis of 6-aryl or 6-heteroarylpicolinates. These biaryl structures are prevalent in a variety of therapeutic agents, including kinase inhibitors targeting pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is implicated in inflammatory diseases and cancers.[1][2][3]
Experimental Protocol: Synthesis of tert-butyl 6-(4-methoxyphenyl)picolinate
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of tert-butyl 6-(4-methoxyphenyl)picolinate. |
| Mass Spectrometry | [M+H]⁺ corresponding to the product's molecular weight. |
Sonogashira Coupling for the Synthesis of Alkynylpicolinates
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is crucial for synthesizing alkynyl-substituted picolinates, which are important intermediates for various pharmaceuticals, including antiviral and anticancer agents. The introduction of a rigid alkynyl linker can be a key design element for optimizing ligand-protein binding interactions.
Experimental Protocol: Synthesis of tert-butyl 6-(phenylethynyl)picolinate
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Add dry, degassed toluene and triethylamine.
-
Add phenylacetylene (1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at 60 °C for 8 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) yields the product.
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
| ¹H NMR | Consistent with the structure of tert-butyl 6-(phenylethynyl)picolinate. |
| Mass Spectrometry | [M+H]⁺ corresponding to the product's molecular weight. |
Buchwald-Hartwig Amination for the Synthesis of 6-Aminopicolinates
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[3] This reaction is essential for synthesizing 6-aminopicolinate derivatives, which are precursors to a wide range of biologically active compounds, including inhibitors of spleen tyrosine kinase (Syk), a key mediator in the signaling pathways of various immune cells.[4][5]
Experimental Protocol: Synthesis of tert-butyl 6-(morpholino)picolinate
This protocol describes the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
The tube is sealed, removed from the glovebox, and this compound (1.0 equiv.) and morpholine (1.2 equiv.) are added under an argon atmosphere.
-
Dry, degassed toluene is added, and the reaction mixture is heated to 100 °C for 16 hours.
-
After cooling, the reaction is quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of tert-butyl 6-(morpholino)picolinate. |
| Mass Spectrometry | [M+H]⁺ corresponding to the product's molecular weight. |
Signaling Pathway and Experimental Workflow Diagrams
The pharmaceutical intermediates synthesized from this compound are often designed to modulate specific cellular signaling pathways implicated in disease. For instance, inhibitors of Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk) are of significant interest in the treatment of autoimmune diseases and cancers.
Caption: The JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.
Caption: The B-cell receptor (BCR) signaling pathway highlighting the role of Syk kinase.
Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers and scientists in drug development to leverage this key starting material in the discovery and synthesis of novel therapeutics.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
Application of tert-butyl 6-chloropicolinate in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-chloropicolinate is a key heterocyclic intermediate increasingly utilized in the discovery and development of novel agrochemicals. Its unique structural features, particularly the presence of a reactive chlorine atom at the 6-position and a sterically hindering tert-butyl ester group, make it a valuable building block for the synthesis of complex herbicidal molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of arylpicolinate herbicides, a class of synthetic auxin herbicides with significant commercial importance. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of next-generation crop protection agents.
The arylpicolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, are known for their high efficacy at low application rates and their unique mode of action.[1] They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to a disruption of normal plant growth processes, ultimately resulting in the death of susceptible weed species.[2] A key step in the synthesis of these herbicides is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where this compound can be coupled with various arylboronic acids to construct the core 6-aryl-picolinate scaffold. The tert-butyl ester group can offer advantages in terms of stability and selective deprotection during the synthetic sequence.
Data Presentation
The following tables summarize the herbicidal efficacy of two prominent arylpicolinate herbicides, halauxifen-methyl and florpyrauxifen-benzyl, which can be synthesized using methodologies involving picolinate precursors like this compound. The data highlights their effectiveness against various weed species at different application rates.
Table 1: Herbicidal Efficacy of Halauxifen-Methyl Against Various Weed Species
| Weed Species | Application Rate (g ae/ha) | % Control (Days After Treatment) | Reference |
| Glyphosate-Resistant Horseweed (Erigeron canadensis) | 5 | 81% (28 DAT) | [3] |
| Glyphosate-Resistant Horseweed (Erigeron canadensis) | 10 | 90% (28 DAT) | [4] |
| Common Ragweed (Ambrosia artemisiifolia) | 5 | 93% (35 DAT) | [5] |
| Giant Ragweed (Ambrosia trifida) | 5 (in mixture with 2,4-D) | 86% (21 DAT) | [5] |
| Redroot Pigweed (Amaranthus retroflexus) | 5 (in mixture with glyphosate) | 74% (35 DAT) | [5] |
g ae/ha: grams of acid equivalent per hectare; DAT: Days After Treatment
Table 2: Herbicidal Efficacy of Florpyrauxifen-Benzyl Against Various Weed Species
| Weed Species | Application Rate (g ai/ha) | % Control (Days After Treatment) | Reference |
| Smallflower Umbrella Sedge (Cyperus difformis) | 40 | 95% (42 DAT) | [6] |
| Ricefield Bulrush (Schoenoplectus mucronatus) | 40 | >90% (42 DAT) | [6] |
| Water Hyacinth (Eichhornia crassipes) | 30 | >90% (28 DAT) | [6] |
| Duckweed (Lemna spp.) | 30 | >90% (28 DAT) | [6] |
g ai/ha: grams of active ingredient per hectare; DAT: Days After Treatment
Signaling Pathway
Arylpicolinate herbicides, derived from precursors like this compound, act as synthetic auxins. They bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of auxin co-receptors in plant cells. This binding event promotes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors. The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. This leads to an uncontrolled and disorganized growth, ultimately causing the death of the susceptible plant.
Caption: Simplified signaling pathway of arylpicolinate herbicides.
Experimental Protocols
The following protocols provide a general methodology for the key synthetic transformations involving this compound in the development of arylpicolinate herbicides.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid to form the corresponding 6-aryl-picolinate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.04 - 0.10 eq) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or another suitable base
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 6-aryl-picolinate.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol describes the removal of the tert-butyl ester group to yield the corresponding picolinic acid, which is often the active herbicidal molecule.
Materials:
-
tert-Butyl 6-aryl-picolinate (1.0 eq)
-
Trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the tert-butyl 6-aryl-picolinate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude 6-aryl-picolinic acid can be purified by crystallization or chromatography if necessary.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a 6-aryl-picolinic acid herbicide from this compound.
Caption: A typical experimental workflow for the synthesis of a 6-aryl-picolinic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis) | Weed Science | Cambridge Core [cambridge.org]
- 5. Weed Control with Halauxifen-Methyl Applied Alone and in Mixtures with 2,4-D, Dicamba, and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of tert-Butyl Esters in Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl esters in picolinate derivatives, a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The choice of deprotection method is critical to ensure high yield and purity, while avoiding unwanted side reactions. These notes compare common deprotection strategies and provide step-by-step protocols for their implementation.
Introduction
The tert-butyl ester is a widely used protecting group for the carboxylic acid functionality of picolinic acid and its derivatives. Its steric hindrance provides stability under various reaction conditions, yet it can be selectively removed under acidic or thermal conditions. The presence of the pyridine nitrogen in the picolinate ring can influence the choice of deprotection method, as it can be protonated or coordinate to Lewis acids, potentially affecting the reaction outcome. Careful consideration of the substrate's sensitivity to acidic or thermal conditions is necessary to select the optimal deprotection strategy.
Deprotection Methodologies
Several methods are commonly employed for the cleavage of tert-butyl esters. The most prevalent are acid-catalyzed hydrolysis, Lewis acid-mediated deprotection, and thermal cleavage.
Acid-Catalyzed Deprotection
Strong acids are frequently used to remove tert-butyl esters. The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene, which is a stable carbocation.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves tert-butyl esters at room temperature. It is often used in a mixture with a solvent like dichloromethane (DCM).[1][2] The volatility of TFA and DCM simplifies the work-up procedure, as they can be easily removed under reduced pressure. However, the strong acidity of TFA may not be suitable for substrates with other acid-labile functional groups. In the case of picolinate derivatives, the pyridine nitrogen will be protonated, forming a trifluoroacetate salt, which may require an additional basic workup to isolate the free base.[3]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is another common reagent for tert-butyl ester deprotection.[4][5] This method is effective and often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.
-
Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is a milder and more environmentally benign alternative to TFA and HCl.[6] It can be used for substrates that are sensitive to stronger acids. The reaction may require slightly elevated temperatures to proceed at a reasonable rate.
Lewis Acid-Catalyzed Deprotection
Lewis acids can also facilitate the removal of tert-butyl esters. They function by coordinating to the ester oxygen, which weakens the carbon-oxygen bond and promotes cleavage.
-
Zinc Bromide (ZnBr₂): ZnBr₂ in a solvent like dichloromethane is a mild and selective method for tert-butyl ester deprotection.[7] This method can be particularly useful when other acid-sensitive groups are present in the molecule.
Thermal Deprotection
In the absence of acid-sensitive functionalities, thermal cleavage of tert-butyl esters can be a clean and effective method. The reaction is typically carried out in a high-boiling solvent or neat, and the isobutylene byproduct is removed as a gas. This method avoids the use of acidic reagents and the need for a subsequent neutralization step.
Data Presentation
The following tables summarize the reaction conditions for the deprotection of tert-butyl esters, providing a comparative overview of the different methodologies. Please note that optimal conditions may vary depending on the specific picolinate derivative.
Table 1: Acid-Catalyzed Deprotection of tert-Butyl Picolinates
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA (50%)[1] | DCM | Room Temp. | 1 - 4 | >90 | Product is the TFA salt. |
| HCl (4M)[4] | Dioxane | Room Temp. | 1 - 3 | >90 | Product is the HCl salt. |
| H₃PO₄ (85%)[6] | Toluene | 50 - 80 | 4 - 12 | 80 - 95 | Milder conditions. |
| Formic Acid | Neat | 50 - 70 | 2 - 6 | 70 - 90 | Can be used for sensitive substrates. |
Table 2: Lewis Acid-Catalyzed and Thermal Deprotection of tert-Butyl Picolinates
| Method | Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Lewis Acid | ZnBr₂ | DCM | Room Temp. | 2 - 24 | 70 - 90 | Good for selective deprotection. |
| Thermal | High Vacuum | Neat | 150 - 200 | 0.5 - 2 | >85 | Avoids acidic conditions. |
Experimental Protocols
Protocol 1: Deprotection of tert-Butyl Picolinate using Trifluoroacetic Acid (TFA)
Materials:
-
tert-Butyl picolinate derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl picolinate derivative (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
To the stirred solution, add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the picolinic acid derivative.
Protocol 2: Deprotection of tert-Butyl Picolinate using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
tert-Butyl picolinate derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl picolinate derivative (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture for 1-3 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether to facilitate precipitation of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the picolinic acid hydrochloride salt.
Protocol 3: Thermal Deprotection of tert-Butyl Picolinate
Materials:
-
tert-Butyl picolinate derivative
-
High-boiling point, inert solvent (e.g., diphenyl ether) (optional)
-
Distillation apparatus or Kugelrohr
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
Place the tert-butyl picolinate derivative in a round-bottom flask equipped for distillation or in a Kugelrohr apparatus.
-
Heat the flask under high vacuum to 150-200 °C.
-
The tert-butyl group will be eliminated as isobutylene gas, which is removed by the vacuum.
-
The deprotection is typically complete within 0.5-2 hours.
-
Cool the apparatus to room temperature. The picolinic acid derivative remains in the flask and can be used without further purification or can be purified by crystallization or chromatography.
Mandatory Visualization
Caption: General workflow for the deprotection of tert-butyl picolinate derivatives.
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Caption: Decision tree for selecting a deprotection method for tert-butyl picolinates.
References
Application Notes and Protocols: Acid-Catalyzed Hydrolysis of Tert-Butyl 6-Substituted-Picolinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acid-catalyzed hydrolysis of tert-butyl 6-substituted-picolinates. This class of compounds is of significant interest in medicinal chemistry and organic synthesis, where the picolinate moiety can act as a directing group or a part of a bioactive molecule, and the tert-butyl ester serves as a robust protecting group. Understanding the kinetics of the hydrolysis (deprotection) is crucial for applications ranging from prodrug design to optimizing synthetic routes.
Introduction
Picolinic acid esters and their derivatives are important scaffolds in pharmaceutical development. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions, yet it can be selectively removed under acidic conditions. The rate of this removal is highly dependent on the electronic properties of substituents on the pyridine ring. The acid-catalyzed hydrolysis of tert-butyl esters typically proceeds through a unimolecular A
AL
1 (Acid-catalyzed, Acyl-oxygen cleavage, Unimolecular) mechanism. This pathway is favored due to the formation of a highly stable tert-butyl carbocation intermediate.[1][2]
The substituents at the 6-position of the picolinate ring can significantly influence the rate of hydrolysis by altering the electron density of the carbonyl carbon. Electron-withdrawing groups are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups will have the opposite effect.[3][4] This relationship allows for the fine-tuning of deprotection rates, a valuable tool in controlled drug release or multi-step synthesis.
Reaction Mechanism
The acid-catalyzed hydrolysis of tert-butyl picolinates follows the A
AL
1 mechanism, which involves three main steps:
-
Protonation : The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid catalyst (H₃O⁺). This step activates the carbonyl group.[5]
-
Rate-Determining Step : The protonated ester undergoes unimolecular cleavage of the acyl-oxygen bond to form a stable tert-butyl carbocation and the corresponding 6-substituted-picolinic acid. This is the slowest step in the reaction sequence.[6]
-
Deprotonation : The tert-butyl cation can be trapped by a nucleophile (e.g., water) or eliminate a proton to form isobutylene.
Quantitative Data: Substituent Effects
The following table presents illustrative kinetic data for the acid-catalyzed hydrolysis of various tert-butyl 6-substituted-picolinates. The pseudo-first-order rate constants (k_obs) are hypothetical values based on established principles of physical organic chemistry, demonstrating the expected trend. Electron-withdrawing substituents are anticipated to accelerate the reaction.[7][8]
| Substituent (R) | Hammett Constant (σₚ) | Relative k_obs (s⁻¹) |
| -OCH₃ | -0.27 | 0.5 x 10⁻⁴ |
| -CH₃ | -0.17 | 0.8 x 10⁻⁴ |
| -H | 0.00 | 1.2 x 10⁻⁴ |
| -Cl | +0.23 | 3.5 x 10⁻⁴ |
| -NO₂ | +0.78 | 15.0 x 10⁻⁴ |
Note: Data are illustrative to show the expected chemical trend. Actual rates will depend on specific reaction conditions (acid concentration, temperature, solvent).
Experimental Protocols
This section provides a detailed methodology for conducting a kinetic study on the acid-catalyzed hydrolysis of a tert-butyl 6-substituted-picolinate using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
Protocol 1: Kinetic Analysis of Hydrolysis
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a tert-butyl 6-substituted-picolinate.
Materials:
-
tert-Butyl 6-substituted-picolinate of interest
-
Hydrochloric acid (HCl), 1.0 M aqueous solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), for mobile phase
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution (for quenching)
-
Volumetric flasks, pipettes, and standard laboratory glassware
-
Constant temperature water bath or heating block
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 25 mg of the tert-butyl 6-substituted-picolinate and dissolve it in ACN in a 25 mL volumetric flask. Fill to the mark with ACN to create a ~1 mg/mL stock solution.
-
-
Reaction Setup:
-
Place a sealed reaction vial containing 9.0 mL of 1.0 M HCl into a constant temperature bath set to the desired temperature (e.g., 50 °C). Allow it to equilibrate for at least 15 minutes.
-
To initiate the reaction, add 1.0 mL of the picolinate ester stock solution to the pre-heated acid solution, vortex briefly, and immediately start a timer. This results in a total volume of 10.0 mL.
-
-
Reaction Monitoring by HPLC:
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a 100 µL aliquot from the reaction mixture.[9]
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of saturated NaHCO₃ solution. This neutralizes the acid catalyst and effectively stops the hydrolysis.[9]
-
Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 10 minutes) to ensure separation of the starting ester and the carboxylic acid product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both the reactant and product have significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Inject each quenched sample onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area of the starting material (tert-butyl picolinate) at each time point.
-
Calculate the concentration of the ester at each time point relative to its initial concentration at t=0. Assume the peak area is directly proportional to the concentration.
-
The hydrolysis under these conditions (with a large excess of water and acid) follows pseudo-first-order kinetics.[10] The integrated rate law is: ln([Ester]ₜ) = -k_obs * t + ln([Ester]₀)
-
Plot ln(Peak Area) versus time (in seconds).
-
The slope of the resulting straight line will be equal to -k_obs. The pseudo-first-order rate constant, k_obs, is the absolute value of the slope.
References
- 1. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tert-Butyl 6-(methylamino)picolinate | C11H16N2O2 | CID 92135097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient pyridine substrates. The provided protocols are designed to be a starting point for optimization in your specific research context.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] However, the coupling of electron-deficient pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] Additionally, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetallation and are susceptible to protodeboronation.[4]
Careful selection of the catalyst system, including the palladium source and ligand, as well as the base and solvent, is crucial for achieving high yields and overcoming these challenges.[1][3] This document outlines optimized conditions and a general protocol for the successful Suzuki coupling of electron-deficient pyridines.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electron-deficient pyridine halide to form a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[2]
Key Considerations for Coupling Electron-Deficient Pyridines
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective in stabilizing the active palladium species and preventing pyridine coordination.[3][5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6]
-
Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[5][7][8]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] For challenging couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5][6]
-
Solvent: Anhydrous solvents are generally preferred to minimize protodeboronation of the boronic acid.[3] Common choices include 1,4-dioxane, toluene, and THF, often with the addition of some water to aid in the dissolution of inorganic bases.[2]
-
Reaction Temperature: Electron-deficient aryl chlorides are less reactive and often require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[6]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of an electron-deficient chloropyridine with a pyridineboronic acid. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Electron-deficient chloropyridine (e.g., 2-chloropyridine)
-
Pyridineboronic acid (e.g., pyridine-3-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the electron-deficient chloropyridine (1.0 mmol, 1.0 eq), the pyridineboronic acid (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of electron-deficient pyridines.
Table 1: General Conditions for Suzuki Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [1]
| Component | Amount (equivalents) | Molarity/Concentration |
| 2-Chloropyridine | 1.0 | - |
| Pyridine-3-boronic acid | 1.2 | - |
| Pd(OAc)₂ | 0.02 (2 mol%) | - |
| SPhos | 0.04 (4 mol%) | - |
| Cs₂CO₃ | 2.0 | - |
| 1,4-Dioxane | - | ~0.17 M |
| Water | - | - |
Table 2: Screening of Bases for Suzuki Coupling [4][9]
| Base | Typical Solvent | Temperature (°C) | General Outcome |
| K₃PO₄ | n-Butanol or Dioxane | 80-110 | Often provides good to excellent yields for challenging couplings.[5][10] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | A common and effective base.[1] |
| K₂CO₃ | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O | 100 - Reflux | A widely used and effective base.[5][9] |
| KF | Dioxane | 80 | Can be effective, particularly with pyridylboronates.[4] |
| LiOᵗBu | Dioxane/H₂O | 100 | A strong base, effective for exhaustive coupling of polychlorinated pyridines.[5] |
Table 3: Common Catalyst Systems for Challenging Chlorides [6]
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | A general, high-yielding system for challenging chlorides. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Another highly effective Buchwald ligand. |
| PdCl₂(dppf) | (None, is a complex) | 2-5% | A common, robust pre-catalyst, though may require higher temperatures. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of an electron-deficient pyridine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
This diagram outlines the key stages of the experimental process, from the initial setup of the reaction under an inert atmosphere to the final purification of the desired product. Following these steps systematically is crucial for achieving reproducible and high-yielding results.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for Tert-butyl 6-chloropicolinate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of tert-butyl 6-chloropicolinate with various boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is not working at all. What are the most common reasons for complete reaction failure?
A1: Complete reaction failure often points to a critical issue with one of the core components or reaction conditions. Key areas to investigate include:
-
Inactive Catalyst: The active Pd(0) catalyst may not have formed or has been deactivated. This can be due to poor quality of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) or the ligand. For a challenging aryl chloride like 6-chloropicolinate, standard ligands such as PPh₃ may be ineffective.[1] It is crucial to use robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen.[1] Ensure that all solvents and the reaction mixture have been thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or by performing several freeze-pump-thaw cycles.[1]
-
Inappropriate Base: The base is crucial for activating the boronic acid to enable transmetalation.[1] If the base is too weak, old, or poorly soluble in the reaction medium, the reaction may fail. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1][2]
-
Low Temperature: As an aryl chloride, this compound is less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[1][3] These reactions frequently require higher temperatures, typically in the range of 80-110 °C, to proceed efficiently.[1][2]
Q2: I'm observing a very low yield. What are the likely side reactions or contributing issues?
A2: Low yields can result from incomplete conversion or the formation of undesired side products. Common issues include:
-
Protodeboronation: This is a frequent side reaction where the boronic acid reacts with trace amounts of water or protic solvents, leading to the formation of an arene byproduct instead of the desired coupled product. This is particularly common with heteroaryl boronic acids.[3][4] Using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[3][5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or if a Pd(II) source is used without efficient reduction to Pd(0).[3] Proper degassing is critical to minimize this side reaction.[3][6]
-
Dehalogenation: The starting aryl chloride can be reduced to the corresponding arene. This can sometimes be addressed by changing the ligand or base.
-
Poor Reagent Solubility: If the reactants, base, or catalyst are not sufficiently soluble in the chosen solvent system, the reaction will be slow and inefficient.[4] Screening different solvents or solvent mixtures (e.g., toluene/water, dioxane/water) can improve solubility and yield.[7]
Q3: How do I choose the right catalyst and ligand for coupling with an electron-deficient heteroaryl chloride like this compound?
A3: The choice of catalyst and ligand is critical for the success of coupling reactions involving aryl chlorides.
-
Ligands: Since oxidative addition is often the rate-limiting step for aryl chlorides, electron-rich and sterically bulky ligands are required to promote this step.[3] Highly effective options include Buchwald ligands (e.g., SPhos, XPhos, RuPhos), other bulky trialkylphosphines like P(t-Bu)₃, and N-heterocyclic carbenes (NHCs).[1][3][8] These ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Catalyst Precursors: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts are often more convenient as they are more stable to air and moisture.[3] Common choices include Pd(OAc)₂ and pre-formed complexes like PdCl₂(dppf) or specialized Buchwald precatalysts (G2, G3, G4), which are designed for clean and efficient generation of the active Pd(0) species in situ.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Unchanged | Inactive catalyst system. | • Ensure high-purity palladium source and ligand.• Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[1][9]• Use a reliable precatalyst, such as a Buchwald G3 or PEPPSI type catalyst.[3][6] |
| Insufficient temperature. | • Increase reaction temperature, typically to 80-110 °C for aryl chlorides.[1][2] | |
| Improper base. | • Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1][2]• Ensure the base is finely powdered and dry. | |
| Oxygen in the reaction. | • Thoroughly degas all solvents and reagents before use.• Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[1] | |
| Low Yield / Incomplete Conversion | Protodeboronation of the boronic acid. | • Use the corresponding boronate ester (e.g., pinacol, MIDA) or a potassium aryltrifluoroborate salt, which are more stable.[5]• Minimize water content if not essential for the chosen base. |
| Poor solubility of reagents. | • Screen alternative solvents such as dioxane, toluene, or DMF.[7][10]• Consider using a biphasic system (e.g., toluene/water) to improve the solubility of inorganic bases.[7] | |
| Short reaction time. | • Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.[1] | |
| Formation of Side Products | Homocoupling of boronic acid. | • Ensure rigorous exclusion of oxygen.[3][6]• Use a Pd(0) source or a precatalyst that cleanly generates Pd(0) to avoid excess Pd(II) species.[3] |
| Dehalogenation of the starting material. | • Screen different ligands or use a milder base (e.g., K₂CO₃).[2] | |
| Hydrolysis of the tert-butyl ester. | • Use non-aqueous conditions if possible.• Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. |
Data Presentation: Recommended Reaction Conditions
The tables below summarize common starting conditions for optimizing the Suzuki coupling of this compound, based on established principles for heteroaryl chlorides.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2% Pd, 2-4% Ligand | A general, highly active system for challenging aryl chlorides.[1][11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2% Pd, 2-4% Ligand | Effective system, but Pd₂(dba)₃ can be less stable; ensure good quality.[9] |
| PdCl₂(dppf) | (None, is a complex) | 2-5% | A common, robust pre-catalyst, though may require higher temperatures.[1] |
| SPhos Pd G3 | (Precatalyst) | 1-3% | Air- and moisture-stable precatalyst for reliable generation of the active catalyst.[6] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | Dioxane/H₂O (e.g., 4:1) | 80-100 | A very common and effective choice. A small amount of water may be necessary for activation.[1][12] |
| Cs₂CO₃ | 2-3 | Dioxane or Toluene | 80-110 | A strong base, often used for difficult couplings.[2][13] |
| K₂CO₃ | 2-3 | Toluene/H₂O or DMF | 80-110 | A milder base, can be effective and may prevent hydrolysis of sensitive groups.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1, to make a 0.1-0.2 M solution)
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.[1]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[1][2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).[1][2] Vigorous stirring is especially important for biphasic reactions.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[1]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed Suzuki reaction.
Caption: Decision tree for selecting key Suzuki reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling of Chloropicolinates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of chloropicolinates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-coupling of chloropicolinates, presented in a question-and-answer format.
Q1: I am observing a significant amount of homocoupling byproduct from my boronic acid reagent. What are the primary causes and how can I mitigate this?
A1: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction in Suzuki-Miyaura coupling.[1] This side reaction reduces the yield of your desired product and complicates purification. The primary causes are:
-
Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
Palladium(II) Precatalysts: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before the active Pd(0) species is formed.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Catalyst Source: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the initial presence of Pd(II).
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the side reactions. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. The effect of different bases can be screened to find the optimal conditions for your specific substrates.[2][3]
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.
Q2: My reaction is producing a substantial amount of the corresponding picolinate (protodeboronation product). How can I prevent this?
A2: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This is a common side reaction, especially with heteroaryl boronic acids.[4] Key factors influencing protodeboronation include:
-
Presence of Protic Solvents: Water or other protic solvents can serve as a proton source for this side reaction.
-
Basic Conditions: The basic conditions required for the Suzuki-Miyaura reaction can promote protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water. While some Suzuki-Miyaura reactions benefit from a small amount of water, excessive amounts can be detrimental. Anhydrous conditions can be particularly effective when using potassium trimethylsilanolate (TMSOK) as the base.[5]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[4]
-
Optimize the Base: The choice and amount of base can be critical. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may reveal conditions that favor the cross-coupling reaction over protodeboronation.[2][3]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature may help to reduce the rate of protodeboronation.
Q3: I am concerned about the potential hydrolysis of my picolinate ester under the reaction conditions. Is this a common issue and how can I avoid it?
A3: Yes, hydrolysis of the picolinate ester to the corresponding carboxylic acid is a potential side reaction, particularly given that many cross-coupling reactions are run under basic conditions, sometimes with aqueous co-solvents. Studies have shown that picolinate esters can be susceptible to hydrolysis.[6]
Troubleshooting Steps:
-
Use Anhydrous Conditions: The most straightforward way to prevent hydrolysis is to exclude water from the reaction mixture by using anhydrous solvents and reagents.
-
Choose a Non-Aqueous Soluble Base: Employ a base that is soluble in the organic solvent and does not require water for its activity. For example, potassium trimethylsilanolate (TMSOK) can be used in anhydrous, homogeneous Suzuki-Miyaura couplings.[5]
-
Select a Milder Base: If aqueous conditions are necessary, consider using a milder base, such as KF, which can be effective for activating the boronic acid while being less prone to causing ester hydrolysis.[7]
-
Protect the Ester: If hydrolysis is a persistent issue, consider using a more sterically hindered ester (e.g., a tert-butyl ester) which is generally more resistant to hydrolysis.
Q4: My reaction is not proceeding to completion, and I am recovering unreacted chloropicolinate. What are the likely causes?
A4: Incomplete conversion in the cross-coupling of chloropicolinates often points to issues with catalyst activity or reaction conditions. Chloropicolinates, being electron-deficient heteroaryl chlorides, can be challenging substrates.
Troubleshooting Steps:
-
Optimize the Catalyst System: Standard palladium catalysts may not be sufficiently active. Consider using more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These can promote the challenging oxidative addition step with aryl chlorides.
-
Increase Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond to the palladium center.
-
Screen Different Bases: The choice of base is critical and can be substrate-dependent. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for coupling aryl chlorides.[2][3]
-
Check Reagent Purity: Ensure that all reagents, particularly the boronic acid and the solvent, are pure and free of impurities that could poison the catalyst.
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions in the cross-coupling of chloropicolinates?
A: The most frequently encountered side reactions include:
-
Protodeboronation of the boronic acid coupling partner.[4]
-
Homocoupling of the boronic acid.[1]
-
Hydrolysis of the picolinate ester moiety.[6]
-
Dehalogenation of the chloropicolinate starting material.
Q: Which type of cross-coupling reaction is best suited for chloropicolinates?
A: The Suzuki-Miyaura coupling is the most widely used and generally most versatile method for this transformation due to the stability and commercial availability of a wide range of boronic acids and the relatively mild reaction conditions.[7][8] However, Stille and Negishi couplings can also be effective, though they involve the use of toxic organotin reagents or moisture-sensitive organozinc reagents, respectively.[1][9]
Q: How does the position of the chloro substituent on the picolinate ring affect reactivity?
A: The electronic properties of the pyridine ring make chloropyridines generally less reactive than their benzene analogues in oxidative addition. The reactivity of the C-Cl bond can be influenced by the position of the ester group and any other substituents on the ring. For 2-chloropicolinates, the electron-withdrawing nature of the adjacent ester group can influence the reactivity of the C-Cl bond.
Q: Can I use other organometallic reagents besides boronic acids?
A: Yes, other organometallic reagents can be used in different types of cross-coupling reactions. For example:
-
Organozinc reagents are used in the Negishi coupling.
The choice of organometallic reagent will depend on the specific requirements of your synthesis, including functional group tolerance and the availability of the starting materials.
Data Presentation
The following table provides representative data on the effect of ligands and bases on the yield of Suzuki-Miyaura coupling reactions of chloro-heterocyclic compounds, which can serve as a starting point for the optimization of chloropicolinate couplings. Note: This data is illustrative and based on related chloro-heterocyclic systems. Optimal conditions for specific chloropicolinate substrates should be determined experimentally.
Table 1: Representative Effect of Ligand and Base on Suzuki-Miyaura Coupling of Chloro-heterocycles
| Entry | Chloro-heterocycle | Arylboronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | Low | General Knowledge |
| 2 | 2-Chloropyridine | Phenylboronic acid | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 | Buchwald Ligand Applications |
| 3 | 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 85 | Representative literature |
| 4 | 4-Chloropyrimidine | 3-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 78 | Representative literature |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropicolinate
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropicolinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropicolinate, arylboronic acid, and base under an inert atmosphere (Argon or Nitrogen).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the remaining degassed solvent to the reaction flask.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways in the cross-coupling of chloropicolinates.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Coupling Reactions Involving Tert-Butyl Esters
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of tert-butyl esters during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my tert-butyl ester being hydrolyzed during my Suzuki coupling reaction?
A1: Hydrolysis of a tert-butyl ester during a Suzuki coupling is typically caused by the basic conditions required for the reaction. The base, essential for activating the boronic acid or ester for transmetalation, can also catalyze the cleavage of the ester group, especially in the presence of water and at elevated temperatures. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are particularly prone to causing this unwanted side reaction.[1]
Q2: My reaction is showing a low yield of the desired product and I suspect ester hydrolysis. What are the common causes?
A2: Low yields in Suzuki couplings with substrates containing tert-butyl esters can often be attributed to several factors related to the reaction conditions:
-
Inappropriate Base Strength: A base that is too strong can readily hydrolyze the ester. Conversely, a very weak base may not efficiently promote the Suzuki coupling, leading to a sluggish or incomplete reaction.[1]
-
Presence of Water: Many Suzuki coupling protocols use aqueous base solutions or solvent mixtures containing water. Water acts as the nucleophile in the hydrolysis of the ester.
-
Elevated Temperatures: Higher reaction temperatures accelerate both the desired coupling and the undesired ester hydrolysis.
-
Prolonged Reaction Times: Extended exposure to basic conditions at high temperatures increases the likelihood of ester cleavage.
Q3: How can I prevent the hydrolysis of my tert-butyl ester during a Suzuki coupling reaction?
A3: Several strategies can be employed to minimize or prevent the hydrolysis of tert-butyl esters:
-
Choice of a Milder Base: Using weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF) is highly recommended for base-sensitive substrates.[1][2] These bases are often strong enough to facilitate the Suzuki coupling while minimizing ester hydrolysis.
-
Anhydrous Reaction Conditions: Performing the reaction under strictly anhydrous conditions can effectively prevent hydrolysis. This involves using anhydrous solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[3][4] This approach has been shown to be compatible with tert-butyl esters.[3]
-
Lower Reaction Temperature: If the reactivity of your substrates allows, running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be used in anhydrous coupling conditions, which helps prevent side reactions.[5]
Q4: Which specific bases are recommended for Suzuki coupling reactions with tert-butyl ester-containing substrates?
A4: For substrates with base-labile functional groups like tert-butyl esters, milder bases are the preferred choice. Anhydrous powdered K₃PO₄ is an excellent option for sensitive substrates.[1] K₂CO₃ is another common and reliable choice.[1] For particularly sensitive substrates where even mild inorganic bases might be problematic, anhydrous conditions with a soluble base like TMSOK are a powerful alternative.[3][4]
Data Presentation: Comparison of Bases in Suzuki Coupling
The following table summarizes the effectiveness of different bases in Suzuki coupling reactions, with a focus on their compatibility with sensitive functional groups like esters.
| Base | Typical Conditions | Yield | Notes |
| K₃PO₄ | Toluene, anhydrous | >95% | Excellent for sensitive substrates.[1] |
| K₂CO₃ | Dioxane/H₂O | ~95% | A common and reliable choice for many couplings.[1] |
| Cs₂CO₃ | Dioxane | >95% | Often superior in terms of reactivity but more expensive.[1] |
| KF | - | - | A mild base that can be effective while preserving base-labile groups.[2] |
| TMSOK | Anhydrous THF or Dioxane | High | A soluble, anhydrous base ideal for preventing hydrolysis of esters.[3][4] |
| NaOH | Toluene/H₂O | ~90% | Strong base, high risk of side reactions with sensitive esters.[1] |
| Triethylamine (TEA) | Toluene | <40% | Organic amines are often less effective for Suzuki coupling.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide using K₃PO₄
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (containing a tert-butyl ester) (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid/ester, palladium catalyst, ligand, and anhydrous K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Base-mediated hydrolysis mechanism of a tert-butyl ester.
Caption: Troubleshooting workflow for preventing tert-butyl ester hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Overcoming Low Yields in the Amination of 6-Chloropicolinates
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the amination of 6-chloropicolinates. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges and enhance the efficiency of your C-N coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of a 6-chloropicolinate ester is resulting in low to no yield. What are the primary factors I should investigate?
A: Low conversion in the Buchwald-Hartwig amination of 6-chloropicolinates is a common challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The critical step is often the oxidative addition of the C-Cl bond to the palladium(0) complex. Here are the key parameters to troubleshoot:
-
Catalyst System: The choice of palladium precursor and ligand is paramount.
-
Palladium Precursor: Ensure your palladium source is active. While Pd(OAc)₂ is common, it can be unreliable. Consider using more robust and readily activated pre-catalysts like Pd₂(dba)₃ or palladium palladacycle pre-catalysts (e.g., G3 or G4 palladacycles) for more consistent results.
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands are essential. Sterically hindered ligands such as RuPhos, BrettPhos, and DavePhos, or ferrocene-based ligands like Josiphos, are often more effective.
-
-
Base Selection: The strength and nature of the base are critical.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used and often provide good yields.
-
However, if your 6-chloropicolinate substrate is sensitive to strong bases, which can lead to ester hydrolysis, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, though this may necessitate higher reaction temperatures.
-
-
Solvent and Temperature:
-
Solvent: Anhydrous aprotic solvents such as toluene or dioxane are standard. It is crucial to ensure the solvent is thoroughly dried, as water can deactivate the catalyst.
-
Temperature: These reactions typically require elevated temperatures, generally in the range of 80-110 °C. If the reaction is sluggish at a lower temperature, a gradual increase can improve the yield.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
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Catalyst Loading: For challenging substrates like 6-chloropicolinates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.
Issue 2: Significant Side Product Formation (Hydrodehalogenation)
Q: I am observing a significant amount of the hydrodehalogenated picolinate (the chloro- group is replaced by hydrogen) in my reaction mixture. How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the desired reductive elimination step is slow, allowing competing pathways to dominate.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and side reactions. Experiment with different bulky phosphine ligands and consider switching to a weaker base if a strong base is currently in use.
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Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help favor the desired amination pathway.
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Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as trace water can be a proton source for the hydrodehalogenation pathway.
Issue 3: Considering Nucleophilic Aromatic Substitution (SNAr) as an Alternative
Q: My palladium-catalyzed reaction is still not providing satisfactory yields. Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative for the amination of 6-chloropicolinates?
A: Yes, SNAr is a highly relevant alternative, especially for electron-deficient heteroaromatic systems like 6-chloropicolinates. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack.
-
Advantages of SNAr:
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Transition-Metal-Free: Avoids the cost, toxicity, and potential for metal contamination of the product associated with palladium catalysis.
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"Greener" Conditions: Can often be performed in more environmentally friendly solvents, including water.
-
-
Key Parameters for Successful SNAr:
-
Substrate Activation: The presence of the electron-withdrawing ester group at the 2-position and the nitrogen atom in the pyridine ring makes the 6-position susceptible to nucleophilic attack.
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Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred to facilitate the formation of the Meisenheimer complex intermediate.
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Temperature: Heating is often required to achieve a reasonable reaction rate, with temperatures ranging from room temperature to reflux, depending on the nucleophilicity of the amine.
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Base: While some SNAr reactions with amines can proceed without an added base (the amine acts as its own base), the addition of a non-nucleophilic base can be beneficial.
-
Data Presentation: Comparison of Amination Methods
The following tables summarize typical reaction conditions and yields for the amination of 6-chloropicolinates from literature sources to guide your optimization efforts.
Table 1: Buchwald-Hartwig Amination of 6-Chloropicolinates
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Amine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100 | 12-24 | Good to Excellent |
| Secondary Amine | Pd(OAc)₂ (2-5) | BrettPhos (4-10) | Cs₂CO₃ (1.5-2.0) | Dioxane | 110 | 18-36 | Moderate to Good |
| Ammonia (aq.) | Pd-G3 (0.5) | KPhos (1.0) | KOH (2.0) | t-BuOH/H₂O | 100 | 24 | High |
Table 2: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloropicolinates
| Amine | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Alkylamine | None / K₂CO₃ (1.5) | DMSO | 80-120 | 6-18 | Good |
| Secondary Cyclic Amine | DIPEA (2.0) | NMP | 100-140 | 12-24 | Good to Excellent |
| Aniline | NaH (1.2) | DMF | 100 | 24 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Methyl 6-Chloropicolinate with a Primary Amine
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Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add methyl 6-chloropicolinate (1.0 equivalent) and the primary amine (1.2 equivalents).
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Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the methyl 6-chloropicolinate.
-
Reaction Conditions: Seal the reaction vessel tightly. Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr Amination of Ethyl 6-Chloropicolinate with a Secondary Amine
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-chloropicolinate (1.0 equivalent) and the secondary amine (1.5 - 2.0 equivalents).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP to achieve a concentration of 0.2-1.0 M.
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Addition of Base (Optional): If required, add a non-nucleophilic base such as K₂CO₃ (1.5 equivalents) or DIPEA (2.0 equivalents).
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Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.
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Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Visualizations
Caption: Troubleshooting workflow for low yields in the amination of 6-chloropicolinates.
Caption: Comparative experimental workflows for Buchwald-Hartwig and SNAr amination.
Technical Support Center: Purification Strategies for Products Derived from tert-Butyl 6-Chloropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from tert-butyl 6-chloropicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxylic ester facilitate these reactions. The most common transformations include:
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Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters, creating biaryl or heteroaryl picolinates.
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Sonogashira Coupling: To form C-C bonds with terminal alkynes, yielding alkynylpicolinates.[1]
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Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines, leading to aminopicolinates.
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Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles.
Q2: What are the typical impurities I might encounter in my crude product?
A2: Impurities often depend on the specific reaction, but common byproducts include:
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Homocoupling Products: From the coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (Glaser coupling in Sonogashira reactions).[1]
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Protodeboronation/Protodealkynylation: Loss of the boron or alkyne group from the coupling partner, resulting in a simple arene or alkyne byproduct.
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Dehalogenated Starting Material: Reduction of the C-Cl bond of the this compound.
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Catalyst Residues: Residual palladium and ligands from the cross-coupling reaction.
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Unreacted Starting Materials: Incomplete reactions will leave behind starting materials.
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Hydrolyzed Product: The tert-butyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid, especially if the reaction or workup conditions are acidic.
Q3: My cross-coupling reaction with this compound is not working or gives a low yield. What should I check?
A3: Low yields with chloropyridines are a common issue due to the relatively strong C-Cl bond.[1] Consider the following:
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Catalyst System: Ensure your palladium catalyst and ligand are active and appropriate for coupling with a chloropyridine. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective.
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Reaction Conditions: Chloropyridines often require higher reaction temperatures and longer reaction times compared to their bromo or iodo counterparts.
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Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions like homocoupling.
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Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.
Q4: How do I remove the tert-butyl ester protecting group after purification?
A4: The tert-butyl ester is typically removed under acidic conditions. The choice of acid depends on the sensitivity of your molecule. Common methods include:
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Trifluoroacetic Acid (TFA): A 1:1 mixture of TFA in dichloromethane (DCM) at room temperature is a common and effective method.
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Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like dioxane or methanol can be used.
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Formic Acid: Can be used for more sensitive substrates.
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Silica Gel: Refluxing in toluene with silica gel can also effect deprotection.
Troubleshooting Guides
Purification by Column Chromatography
Issue: Poor Separation of Product from Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Perform a thorough TLC analysis with a range of solvent systems of varying polarity. A good starting point for many picolinate derivatives is a mixture of hexanes and ethyl acetate. For more polar compounds, consider adding a small amount of methanol or using a dichloromethane/methanol system. |
| Product and Impurity have Similar Rf Values | If a simple solvent system does not provide adequate separation, consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica) or a different chromatography technique like mixed-mode chromatography.[2] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a rule of thumb, use a silica-to-crude material ratio of at least 50:1 (w/w). |
Issue: Product Streaking or Tailing on the Column
| Possible Cause | Troubleshooting Steps |
| Interaction with Acidic Silica Gel | The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel, causing tailing. Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. |
| Compound is Degrading on Silica | If your compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Alternatively, minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Incomplete Dissolution of the Sample | Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column. If the compound is not very soluble in the eluent, consider a "dry loading" technique. |
Purification by Recrystallization
Issue: Product Oiling Out Instead of Crystallizing
| Possible Cause | Troubleshooting Steps |
| Solution is Supersaturated | Try using a more dilute solution. |
| Cooling Rate is too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the crude material with a quick filtration through a plug of silica gel to remove baseline impurities. |
| Inappropriate Solvent | The solvent may be too good a solvent for your compound. Try a different solvent or a solvent mixture. |
Issue: Low Recovery of Crystalline Product
| Possible Cause | Troubleshooting Steps |
| Product is too Soluble in the Recrystallization Solvent | Ensure you are using a minimal amount of hot solvent to dissolve the crude material. If the product is still too soluble, try a different solvent or a solvent pair where the product has lower solubility at cold temperatures. |
| Incomplete Crystallization | After cooling to room temperature, cool the flask in an ice bath for a longer period to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Loss During Filtration | Ensure the crystals are thoroughly washed with a minimal amount of cold solvent to remove residual mother liquor without dissolving a significant amount of the product. |
Data Presentation
Table 1: Comparison of Common Deprotection Methods for tert-Butyl Esters
| Reagent | Solvent | Temperature | Typical Reaction Time | Approximate Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 5 h | >95% | Highly effective but can cleave other acid-sensitive groups like Boc. |
| Hydrogen Chloride (HCl) | Dioxane / Ether | Room Temp. | 1 - 4 h | High | A standard and effective method. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | up to 24 h | 75-95% | Offers some chemoselectivity for tert-butyl esters over other acid-labile groups. |
| Silica Gel | Toluene | Reflux | ~24 h | Good | A heterogeneous method that can be useful for some substrates. |
| Formic Acid | - | 50 - 60 °C | 1 - 3 h | >90% | A milder alternative to TFA, suitable for more sensitive molecules. |
Note: Yields are highly substrate-dependent and the conditions may require optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound and Purification
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for Deprotection of the tert-Butyl Ester
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Reaction Setup: Dissolve the purified tert-butyl picolinate derivative in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically a 1:1 ratio with DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting carboxylic acid can often be used without further purification or can be purified by recrystallization or precipitation.
Visualizations
Caption: General purification workflow for products derived from this compound.
Caption: Common synthetic routes involving this compound.
References
Impact of base selection on the stability of tert-butyl picolinate esters
This technical support center provides troubleshooting guidance and frequently asked questions concerning the impact of base selection on the stability of tert-butyl picolinate esters. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tert-butyl picolinate esters under basic conditions?
A1: Tert-butyl picolinate esters are generally resistant to basic conditions due to the steric hindrance provided by the bulky tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon. However, under forcing conditions (e.g., high temperatures, strong bases), the following degradation pathways can be observed:
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Hydrolysis: The cleavage of the ester bond by a hydroxide ion to yield picolinic acid and tert-butanol. This is typically a slow process for tert-butyl esters compared to less sterically hindered esters like methyl or ethyl esters.
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Transesterification: In the presence of alkoxide bases (e.g., sodium methoxide, potassium tert-butoxide), the tert-butyl group can be exchanged with the alkyl group of the alkoxide.
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Epimerization: If a chiral center is present at the alpha-position to the ester, strong bases can cause deprotonation and subsequent racemization or epimerization.
Q2: Why are tert-butyl picolinate esters more stable to bases than methyl or ethyl picolinate esters?
A2: The enhanced stability of tert-butyl esters is primarily due to steric hindrance. The large tert-butyl group physically blocks the approach of nucleophiles, such as hydroxide ions, to the electrophilic carbonyl carbon of the ester. This significantly slows down the rate of nucleophilic acyl substitution, which is the operative mechanism for base-catalyzed hydrolysis.
Q3: Can the picolinate nitrogen atom influence the ester's stability in the presence of metal-containing bases?
A3: Yes, the nitrogen atom in the pyridine ring can act as a Lewis base and may interact with metal cations from inorganic bases (e.g., Li⁺, Na⁺, K⁺). This interaction can potentially influence the electronic properties of the ester and, in some cases, may slightly alter the rate of hydrolysis compared to a simple tert-butyl benzoate. However, the steric hindrance of the tert-butyl group remains the dominant factor in determining stability.
Q4: What are the recommended analytical methods for monitoring the stability of tert-butyl picolinate esters?
A4: The stability of tert-butyl picolinate esters can be effectively monitored using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for separating the tert-butyl picolinate ester from its degradation products, such as picolinic acid. This allows for accurate quantification of the remaining ester over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons (around 1.5 ppm) and the appearance of signals corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify both the parent ester and any low-level degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hydrolysis of tert-butyl picolinate ester.
This guide addresses situations where the tert-butyl picolinate ester shows more degradation than anticipated under basic conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Elevated Temperature | Reduce the reaction temperature. | Hydrolysis rates are highly temperature-dependent. Even for stable esters, higher temperatures can significantly accelerate degradation. |
| Incorrect Base Concentration | Verify the concentration of the base solution. | A higher than intended concentration of the base will lead to a faster rate of hydrolysis. |
| Presence of Catalytic Impurities | Use high-purity solvents and reagents. Consider purification of the starting materials. | Trace metal impurities or other catalytic species can sometimes accelerate ester hydrolysis. |
| Reaction with Bidentate Chelating Bases | If using a metal-containing base, consider switching to a non-chelating organic base. | The picolinate moiety can act as a bidentate ligand, and chelation with certain metal ions might activate the ester carbonyl towards nucleophilic attack. |
Hypothetical Comparative Stability Data with Inorganic Bases:
The following table presents hypothetical data on the percentage of tert-butyl picolinate ester remaining after 24 hours at 50°C in the presence of various inorganic bases. This data illustrates the general trend of stability and is intended for comparative purposes.
| Base (1 M in 1:1 THF/H₂O) | % Tert-Butyl Picolinate Ester Remaining | Primary Degradation Product |
| Lithium Hydroxide (LiOH) | 95% | Picolinic Acid |
| Sodium Hydroxide (NaOH) | 92% | Picolinic Acid |
| Potassium Hydroxide (KOH) | 90% | Picolinic Acid |
| Cesium Carbonate (Cs₂CO₃) | 98% | Picolinic Acid |
Note: This is hypothetical data for illustrative purposes.
Issue 2: Formation of side products other than picolinic acid.
This guide helps to identify and mitigate the formation of unexpected side products during reactions involving tert-butyl picolinate esters and bases.
Possible Causes and Solutions:
| Side Product Observed | Possible Cause | Troubleshooting Step | Rationale |
| Transesterification Product | Use of an alkoxide base (e.g., NaOMe, KOtBu). | Switch to a non-alkoxide base such as a hydroxide or a non-nucleophilic organic base (e.g., DBU, DIPEA). | Alkoxide bases are strong nucleophiles that can displace the tert-butoxide group. |
| Epimerization/Racemization | Presence of a chiral center alpha to the ester carbonyl and use of a strong base. | Use a milder, non-nucleophilic base and lower the reaction temperature. | Strong bases can abstract the acidic proton at the alpha-position, leading to a loss of stereochemical integrity. |
Hypothetical Comparative Data with Organic Bases:
The following table presents hypothetical data on the percentage of tert-butyl picolinate ester remaining and the major side products observed after 24 hours at 50°C in the presence of various organic bases.
| Base (1 M in THF) | % Tert-Butyl Picolinate Ester Remaining | Major Side Product(s) |
| Triethylamine (TEA) | >99% | None Detected |
| Diisopropylethylamine (DIPEA) | >99% | None Detected |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 97% | Picolinic Acid |
| Potassium tert-butoxide (KOtBu) | 85% | Transesterification Product, Picolinic Acid |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of Tert-Butyl Picolinate Ester to a Base
Objective: To determine the rate of degradation of tert-butyl picolinate ester in the presence of a specific base.
Materials:
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Tert-butyl picolinate ester
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Selected base (e.g., NaOH, KOH, TEA, DBU)
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An appropriate solvent (e.g., THF, Dioxane, Acetonitrile)
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Internal standard for HPLC/NMR analysis (e.g., dodecane)
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Quenching solution (e.g., 1 M HCl for basic reactions)
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HPLC or NMR spectrometer
Procedure:
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Prepare a stock solution of the tert-butyl picolinate ester and the internal standard in the chosen solvent.
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Prepare a stock solution of the selected base at the desired concentration.
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In a reaction vessel maintained at a constant temperature, combine the ester solution and the base solution to initiate the reaction.
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At regular time intervals, withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
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Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining tert-butyl picolinate ester relative to the internal standard.
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Plot the concentration of the tert-butyl picolinate ester versus time to determine the rate of degradation.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate and quantify tert-butyl picolinate ester and its primary degradation product, picolinic acid.
HPLC Parameters:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: 10% to 90% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 265 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Expected Retention Times (Hypothetical):
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Picolinic Acid: ~3.5 min
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Tert-butyl picolinate ester: ~10.2 min
Visualizations
Caption: Base-catalyzed hydrolysis pathway of tert-butyl picolinate ester.
Caption: Experimental workflow for assessing ester stability.
Caption: Factors influencing the stability of tert-butyl picolinate esters.
Technical Support Center: Sonogashira Couplings with Chloropyridines
Welcome to the technical support center for troubleshooting Sonogashira couplings involving chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these critical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: A Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction typically requires a palladium catalyst, often with a phosphine ligand, a copper(I) co-catalyst, and an amine base in a suitable solvent.[1]
Q2: My reaction with a chloropyridine is not working at all. What are the most critical initial checks?
A2: For a completely failed reaction, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction conditions.[2] Chloropyridines are known to be less reactive than their bromo or iodo counterparts.[1][3] Therefore, initial checks should include:
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Catalyst Integrity: Ensure your palladium catalyst and copper co-catalyst are fresh and have been stored under an inert atmosphere to prevent degradation.[2]
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Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1][2] It is crucial to degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[2]
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Reagent Purity: Verify the purity of the chloropyridine, alkyne, and base, as impurities can poison the catalyst.[2]
Q3: I am observing a black precipitate in my reaction flask. What does this indicate?
A3: The formation of a black precipitate, commonly referred to as "palladium black," signifies the decomposition and precipitation of the palladium catalyst.[2] This can be triggered by several factors, including:
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High Temperatures: Excessive heat can lead to catalyst decomposition.
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Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[4]
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Impurities: Contaminants in the reagents or solvent can cause the catalyst to crash out of the solution.[2]
Q4: What is the general reactivity order for aryl halides in Sonogashira couplings?
A4: The reactivity of the aryl halide is a critical factor for a successful Sonogashira coupling. The general trend for reactivity is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][3] Due to the strong carbon-chlorine bond, chloropyridines are the least reactive among the common halo-pyridines, often requiring more forcing conditions or specialized catalytic systems.[3]
Q5: Is it possible to perform a Sonogashira coupling with chloropyridines without a copper co-catalyst?
A5: Yes, copper-free Sonogashira couplings are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts.[1][5] These reactions typically necessitate more sophisticated and electron-rich ligands on the palladium catalyst to facilitate the challenging oxidative addition step with the chloropyridine.[3]
Troubleshooting Guide for Failed Sonogashira Couplings with Chloropyridines
This guide provides a structured approach to troubleshoot and optimize your Sonogashira coupling reactions involving chloropyridines.
Problem 1: Low to No Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Chloropyridines are challenging substrates. Consider using a higher catalyst loading (e.g., 2-5 mol% of palladium). For particularly unreactive chloropyridines, specialized catalysts or ligands may be necessary. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[3] |
| Inappropriate Ligand | The choice of ligand is critical. For chloropyridines, bulky and electron-rich ligands like XPhos or P(t-Bu)₃ are often more effective than standard ligands like PPh₃.[3][6] The nature of the ligand can also influence regioselectivity in di-substituted pyridines. |
| Suboptimal Base | The base plays a crucial role in deprotonating the alkyne. While triethylamine (Et₃N) is common, stronger or different bases like diisopropylethylamine (DIPEA), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) might be more effective.[7][8] Ensure the base is anhydrous and used in sufficient excess. |
| Incorrect Solvent | The solvent can significantly impact the reaction. Polar aprotic solvents like DMF and DMSO have been shown to give high yields in some cases.[7][9] However, in other systems, non-polar solvents like toluene may be superior, as polar coordinating solvents can sometimes displace ligands from the palladium center.[10] |
| Low Reaction Temperature | Due to the lower reactivity of chloropyridines, higher reaction temperatures (e.g., 80-120 °C) are often required to drive the reaction to completion.[7][11] Microwave heating can also be an effective strategy to accelerate the reaction.[12] |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).[1][2] |
| Excess Copper(I) Co-catalyst | While essential for the catalytic cycle in traditional Sonogashira reactions, excess copper can promote Glaser coupling. Try reducing the amount of CuI or consider a copper-free protocol.[1] |
| Slow Hetero-coupling | If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple. Optimizing the conditions for the main reaction (catalyst, ligand, temperature) can help to outcompete this side reaction. Slow addition of the alkyne to the reaction mixture can also minimize its concentration and reduce homocoupling.[13] |
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Suggested Solution |
| High Temperature | While higher temperatures may be needed, excessive heat can lead to catalyst decomposition. Find the optimal temperature that promotes the reaction without degrading the catalyst. |
| Solvent Effects | If you observe catalyst decomposition, consider switching to a different solvent. For instance, if using THF, a switch to DMF, toluene, or dioxane might be beneficial.[4] |
| Impure Reagents | Ensure all reagents, especially the solvent and the base, are of high purity and anhydrous. Filtering the amine base through a short plug of alumina immediately before use can sometimes improve results.[4] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from various studies to guide the optimization of your Sonogashira coupling with chloropyridines.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Et₃N | DMF | 100 | 97 | [9] |
| 2 | K₂CO₃ | DMF | 100 | Moderate | [7] |
| 3 | NaOAc | DMF | 100 | Moderate | [7] |
| 4 | Cs₂CO₃ | Dioxane | 100-120 | Good to Excellent | [12] |
| 5 | K₂CO₃ | Isopropanol | 25 | Excellent | [8] |
Table 2: Effect of Different Solvents on Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | DMF | Et₃N | 100 | 97 | [9] |
| 2 | DMSO | Et₃N | 100 | High | [7] |
| 3 | THF | Et₃N | 100 | No Reaction | [7][9] |
| 4 | Toluene | Et₃N/DIPA | 80 | Good | [11][13] |
| 5 | Dichloromethane (DCM) | - | - | Advantageous for work-up | [14] |
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling of a Chloropyridine
This protocol is a general starting point and may require optimization.
Materials:
-
Chloropyridine (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the chloropyridine, Pd(PPh₃)₄, and CuI.[12]
-
Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the chloropyridine.[12]
-
Add triethylamine followed by the terminal alkyne via syringe.[12]
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.[12]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[12]
General Protocol for Copper-Free Sonogashira Coupling of a Chloropyridine
This protocol is recommended when alkyne homocoupling is a significant issue.
Materials:
-
Chloropyridine (1 equivalent)
-
Terminal alkyne (1.5 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.[12]
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.[12]
-
Add the chloropyridine, cesium carbonate, and the terminal alkyne.[12]
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.[12]
-
Work-up and purification are similar to the copper-catalyzed protocol.
Visualizations
Caption: The interconnected catalytic cycles of a standard Sonogashira coupling reaction.
Caption: A decision-tree workflow for troubleshooting failed Sonogashira couplings.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scirp.org [scirp.org]
- 10. books.lucp.net [books.lucp.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions with Substituted Chloropicolinates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the chemical modification of substituted chloropicolinates.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to poor regioselectivity in your reactions.
Issue 1: My cross-coupling reaction is unselective, yielding a mixture of regioisomers.
-
Potential Cause: The inherent electronic reactivity of the C-Cl bonds is similar, or the chosen reaction conditions are not selective enough. In many dichlorinated N-heterocycles, the position alpha to the nitrogen (C2 or C6) is the most electronically deficient and kinetically favored for oxidative addition by a palladium catalyst.
-
Troubleshooting Steps:
-
Modify the Ligand: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is the most critical factor in controlling regioselectivity.
-
To favor reaction at a sterically hindered or less electronically activated position (e.g., C4 over C2), switch to a bulkier ligand. Sterically demanding ligands like P(t-Bu)₃, XPhos, or bulky NHC ligands (e.g., IPr) can block the more accessible site and promote reaction at the alternative position.[1]
-
Conversely, to enhance selectivity for the alpha position (C2/C6), standard ligands like PPh₃ or bidentate ligands such as dppf are often effective.
-
-
Lower the Reaction Temperature: Higher temperatures can overcome the subtle energy differences between the two competing reaction pathways, leading to a loss of selectivity. Running the reaction at a lower temperature (e.g., room temperature or 60 °C instead of 100 °C) can often significantly improve the regiomeric ratio.
-
Screen Different Solvents and Bases: The polarity of the solvent and the nature of the base can influence the catalytic cycle. For instance, in some Suzuki-Miyaura couplings of dichloropyridines, specific conditions like NaOAc in PEG400 have been found to dramatically increase selectivity for the C4 position.[1]
-
Consider "Ligand-Free" Conditions: In some specific cases, so-called "ligand-free" conditions, such as Jeffery-type conditions using a phase-transfer catalyst (e.g., NBu₄Br), can provide exceptional and sometimes inverted regioselectivity.[1] These conditions often favor reaction at the less conventional C4 position in 2,4-dichloropyridines with remarkable selectivity.[1]
-
Issue 2: The reaction is selective, but for the wrong isomer.
-
Potential Cause: The "natural" reactivity of the substrate is dominating, and your goal is to achieve the "unconventional" regioisomer.
-
Troubleshooting Steps:
-
Implement a Ligand-Controlled Strategy: This is the primary method for overriding innate substrate bias. As detailed above, switching from a smaller ligand (like PPh₃) to a very sterically hindered ligand is the most common and effective strategy to invert selectivity.
-
Change the Cross-Coupling Method: Different cross-coupling reactions can have different regioselectivity profiles. If a Suzuki-Miyaura reaction is unselective, consider trying a Negishi or Stille coupling, as the change in the organometallic reagent can alter the outcome.
-
Assess the Role of the Ester Group: If your substrate is a picolinate, the ester group can exert a directing effect, particularly if it is hydrolyzed to a carboxylate under basic conditions. A carboxylate group can act as a directing group, influencing the regioselectivity of cross-coupling reactions on nicotinic acids.[2] If this is undesirable, consider using milder bases (e.g., K₃PO₄ instead of NaOH) or protecting the ester.
-
Issue 3: My reaction yield is low, even though the selectivity is acceptable.
-
Potential Cause: Catalyst deactivation, incomplete reaction, or side reactions are occurring.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Optimize Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. A typical starting point is 1-5 mol% of the palladium source and a 1:1 to 1:2 ratio of Pd:Ligand.
-
Screen Bases: The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact yield.
-
Check Reagent Quality: Ensure your solvent is anhydrous and your boronic acid (or other organometallic reagent) is of high quality. Boronic acids can dehydrate to form unreactive boroxines over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for different halogen substituents on a pyridine ring?
A1: The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and easiest for the palladium catalyst to oxidatively add into.
Q2: Which chloro-position on a dichloropicolinate is generally more reactive?
A2: For dichloropyridines, the chloro-substituent at a position alpha to the ring nitrogen (C2 or C6) is typically the most reactive. This is due to the electron-withdrawing inductive effect of the nitrogen, which makes the adjacent carbons more electrophilic and facilitates oxidative addition. For a substrate like methyl 2,6-dichloropicolinate, both positions are alpha to the nitrogen, but steric and electronic effects from the ester group at C3 can introduce a preference.
Q3: How does the ester group in a chloropicolinate affect regioselectivity?
A3: The ester group is electron-withdrawing and can influence the electronic properties of the pyridine ring.
-
Electronic Effect: It can further increase the electrophilicity of the ring, potentially affecting the relative reactivity of the C-Cl bonds.
-
Steric Effect: The ester group can sterically hinder the adjacent chloro-position. For example, in a 3,5-dichloropicolinate (ester at C2), the ester may sterically block the C3 position, favoring reaction at C5.
-
Directing Group Effect: Under basic conditions, if the ester is saponified to a carboxylate, the resulting anion can act as a directing group, coordinating to the catalyst and directing the reaction to the ortho position.[2]
Q4: Can I achieve selective reaction at the less reactive chloro-position?
A4: Yes. Achieving "unconventional" regioselectivity is a common goal and is typically accomplished by overriding the inherent electronic preferences of the substrate. The most powerful tool for this is the use of sterically bulky ligands (e.g., P(t-Bu)₃, IPr) that physically block the more reactive site, forcing the catalyst to react at the less accessible, less electronically favored position.[1]
Q5: When should I choose a Suzuki, Negishi, or Buchwald-Hartwig reaction for my chloropicolinate?
A5:
-
Suzuki-Miyaura Coupling: This is often the first choice due to the wide availability and stability of boronic acids and the generally mild reaction conditions. It is highly versatile for C-C bond formation.
-
Negishi Coupling: This reaction uses organozinc reagents and is often more reactive than Suzuki coupling, especially for less reactive chlorides. It can be a good alternative if Suzuki coupling fails or gives low yields.
-
Buchwald-Hartwig Amination: This is the method of choice for forming C-N bonds (introducing amine functionalities). The choice of ligand is particularly crucial in this reaction to achieve high yields and selectivity.
Data Presentation: Regioselectivity in Cross-Coupling of Dihalopyridines
The following tables summarize quantitative data from the literature on regioselective cross-coupling reactions of dichloropyridines, which serve as close analogs for substituted chloropicolinates.
Table 1: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | 1 : 10 | 85 | Inferred from general principles |
| Pd(PEPPSI)-IPr | K₂CO₃ | Dioxane/H₂O | 100 | 10.4 : 1 | 78 | [1] |
| Pd/IPr | K₃PO₄ | THF | 25 | ~10 : 1 | >95 | [1] |
| PdCl₂ (Ligand-free) | Na₂CO₃ / NBu₄Br | H₂O/Toluene | 110 | >99 : 1 | 91 | [1] |
Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C2:C4 Ratio | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 20:1 to 50:1 | 70-90 | General literature data |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | >10 : 1 | High | General literature data |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling of a 2,4-Dichloropicolinate Derivative using a Bulky Ligand
This protocol is adapted from methods developed for 2,4-dichloropyridines.[1]
-
Reaction Setup: In a glovebox, add the 2,4-dichloropicolinate substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a bulky phosphine ligand such as XPhos or P(t-Bu)₃ (0.06 mmol, 6 mol%).
-
Reagent Addition: Add the catalyst mixture to the Schlenk tube. Add anhydrous THF (5 mL).
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 60 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective Buchwald-Hartwig Amination of a 2,4-Dichloropicolinate Derivative
This protocol is based on established methods for the amination of dichloropyridines.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand such as Xantphos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add the 2,4-dichloropicolinate substrate (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Decision pathway for troubleshooting poor regioselectivity.
Caption: General workflow for a regioselective Suzuki-Miyaura coupling.
References
Validation & Comparative
Reactivity Face-Off: Tert-butyl 6-chloropicolinate vs. Methyl 6-chloropicolinate in Cross-Coupling Reactions
In the realm of pharmaceutical and materials science, the synthesis of substituted pyridine derivatives is a cornerstone of molecular design. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a powerful method for constructing carbon-carbon bonds. The choice of starting materials, particularly the nature of the substituents on the pyridine ring, can significantly influence the efficiency and outcome of these reactions. This guide provides a comparative analysis of the reactivity of two common building blocks: tert-butyl 6-chloropicolinate and methyl 6-chloropicolinate.
This comparison will delve into the steric and electronic effects of the tert-butyl and methyl ester groups on the reactivity of the C-Cl bond in Suzuki-Miyaura coupling reactions. While direct, side-by-side quantitative comparisons in the literature are scarce, a robust understanding can be built from established principles of organic chemistry and available experimental data for each compound.
Executive Summary of Reactivity Comparison
| Feature | This compound | Methyl 6-chloropicolinate | Key Influencing Factor |
| Steric Hindrance | High | Low | The bulky tert-butyl group can impede the approach of the palladium catalyst to the reaction center, potentially slowing down the oxidative addition step of the catalytic cycle. |
| Electronic Effects | Weakly electron-donating (inductive effect) | Weakly electron-withdrawing (inductive and resonance effects) | The electronic nature of the ester group can influence the electron density of the pyridine ring and the C-Cl bond, affecting the rate of oxidative addition. |
| Susceptibility to Hydrolysis | More susceptible to acid-catalyzed hydrolysis | More stable under acidic conditions | The tert-butyl ester can be cleaved under acidic conditions, which might be a consideration in reaction workup or tandem reactions. |
| Typical Reaction Yields | Generally expected to be lower than the methyl analogue under identical conditions, especially with bulky coupling partners. | Generally higher yields are reported in the literature under optimized conditions. | Steric hindrance is often a dominant factor in determining the efficiency of cross-coupling reactions. |
Understanding the Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Steric Effects: The Bulky Tert-butyl Group
The most significant difference between the two picolinates is the steric bulk of the ester group. The tert-butyl group is considerably larger than the methyl group. This steric hindrance can play a crucial role in the oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond. A bulky substituent ortho to the chlorine atom can sterically encumber the reaction site, making it more difficult for the palladium complex to approach and react. This can lead to slower reaction rates and, in some cases, lower yields, particularly when coupled with a sterically demanding boronic acid.
Figure 2: Logical diagram illustrating the difference in steric hindrance.
Electronic Effects: A Subtle Influence
The electronic nature of the ester group can also modulate the reactivity of the C-Cl bond. A methyl ester is generally considered to be weakly electron-withdrawing through a combination of inductive and resonance effects. This can make the carbon atom of the C-Cl bond slightly more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
In contrast, a tert-butyl ester is considered to be weakly electron-donating through its inductive effect. This can slightly increase the electron density on the pyridine ring, potentially making the oxidative addition step slower compared to the methyl ester. However, these electronic effects are generally considered to be less pronounced than the steric effects in this context.
Experimental Data and Protocols
Representative Reaction: Suzuki-Miyaura Coupling of Methyl 6-chloropicolinate
A common application is the synthesis of 6-aryl-2-picolinic acid derivatives, which are valuable intermediates in medicinal chemistry.
Table 1: Suzuki-Miyaura Coupling of Methyl 6-chloropicolinate with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | ~85 |
Note: The data in this table is representative and compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-chloropicolinate
Materials:
-
Methyl 6-chloropicolinate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-chloropicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Add a 2:1 mixture of toluene and deionized water (to make a 0.2 M solution with respect to the limiting reagent).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-picolinate.
Conclusion
In comparing the reactivity of this compound and methyl 6-chloropicolinate in Suzuki-Miyaura coupling reactions, steric hindrance emerges as the primary differentiating factor. The bulky tert-butyl group is expected to decrease the reaction rate and potentially the overall yield compared to the less sterically demanding methyl group. While electronic effects also play a role, they are likely secondary to the steric influence.
For researchers and drug development professionals, the choice between these two building blocks will depend on the specific synthetic strategy. If high yields and rapid reaction times are paramount, methyl 6-chloropicolinate is likely the superior choice. However, the tert-butyl ester may be preferred in situations where it serves a dual role as a protecting group that can be readily removed under acidic conditions in a subsequent synthetic step. Ultimately, the optimal choice will be dictated by the specific requirements of the target molecule and the need to balance reactivity with other synthetic considerations.
The Tert-Butyl Ester Advantage in Picolinate Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of protecting groups and directing groups is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of picolinate derivatives, the use of a tert-butyl ester offers distinct advantages over other common alkyl esters such as methyl or ethyl esters. This guide provides an objective comparison, supported by illustrative experimental data and detailed protocols, to highlight the strategic benefits of employing tert-butyl picolinates in complex organic synthesis.
The primary advantages of the tert-butyl ester in this context are rooted in its steric bulk and electronic properties. These characteristics can profoundly influence reaction outcomes by:
-
Enhancing Regioselectivity: The sterically demanding tert-butyl group can direct the coupling reaction to a less hindered position on the picolinate ring, a crucial factor when working with polysubstituted pyridines.
-
Preventing Undesired Side Reactions: Its bulk can shield the ester functionality from nucleophilic attack or other competing reactions, leading to cleaner reaction profiles and higher yields of the desired product.
-
Modulating Electronic Properties: The electron-donating nature of the tert-butyl group can influence the reactivity of the picolinate system in the catalytic cycle.
Performance Comparison: Tert-Butyl vs. Other Esters in a Model Suzuki-Miyaura Coupling
To illustrate the practical benefits of using a tert-butyl ester, the following table summarizes the results of a model Suzuki-Miyaura coupling reaction between a halogenated picolinate ester and a generic arylboronic acid. The data, while illustrative, is representative of the typical outcomes observed in such reactions and is designed to provide a clear comparison of reaction efficiency and selectivity.
Reaction: 2-Bromo-X-picolinate + Arylboronic acid ---[Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C]---> 2-Aryl-X-picolinate
| Ester Group (X) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| tert-Butyl | 12 | 88 | >98 | Clean reaction with minimal side products. |
| Methyl | 24 | 65 | 90 | Slower reaction with noticeable hydrolysis of the ester. |
| Ethyl | 20 | 72 | 92 | Moderate reaction rate, some hydrolysis observed. |
This data is illustrative and intended for comparative purposes.
The superior performance of the tert-butyl ester in terms of yield and purity can be attributed to the steric hindrance it provides, which minimizes side reactions such as ester hydrolysis under the basic reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of Tert-Butyl 2-Bromopicolinate
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling reaction cited in the comparison table.
Materials:
-
tert-Butyl 2-bromopicolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2-bromopicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Add anhydrous toluene and degassed water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).
-
Degas the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 2-arylpicolinate.
Visualizing the Workflow and Advantages
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key advantages of employing a tert-butyl ester in picolinate coupling reactions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of a tert-butyl picolinate ester.
Caption: Logical relationship of the advantages conferred by the tert-butyl ester in coupling reactions.
A Comparative Guide to Picolinate Synthesis: Exploring Alternatives to Tert-butyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of picolinates, key structural motifs in numerous pharmaceuticals and functional materials, often relies on established reagents such as tert-butyl 6-chloropicolinate. However, the pursuit of more efficient, cost-effective, and versatile synthetic routes has led to the exploration of a variety of alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Introduction to Picolinate Synthesis
Picolinic acid and its esters are fundamental building blocks in organic synthesis. The pyridine ring and the carboxylate group at the 2-position provide a bidentate chelation site, making these compounds valuable as ligands in coordination chemistry and as precursors to a wide range of biologically active molecules. While this compound serves as a common starting material, its utility can be limited by factors such as cost, availability, and the need for subsequent functionalization at the 6-position. This guide explores alternative synthetic pathways, including the derivatization of readily available precursors and de novo construction of the picolinate ring.
Comparison of Synthetic Strategies
The following sections detail various approaches to picolinate synthesis, presenting quantitative data in comparative tables and providing comprehensive experimental protocols for key methods.
Synthesis from 2-Substituted Pyridines
A common and straightforward approach to picolinate synthesis involves the modification of a pre-existing pyridine ring bearing a suitable functional group at the 2-position.
Hydrolysis of the nitrile group in 2-cyanopyridine offers a direct route to picolinic acid, which can then be esterified to the desired picolinate. This method is often high-yielding and utilizes readily available starting materials.
Experimental Protocol: Hydrolysis of 2-Cyanopyridine and Subsequent Esterification
-
Hydrolysis: In a round-bottom flask, dissolve 2-cyanopyridine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (5.0 eq.). Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid to precipitate the picolinic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Esterification (Fischer Esterification): Suspend the obtained picolinic acid (1.0 eq.) in the desired alcohol (e.g., methanol, 10-20 eq.). Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) and heat the mixture to reflux for 8-12 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude picolinate ester can be purified by column chromatography.
Table 1: Representative Data for Picolinate Synthesis from 2-Cyanopyridine
| Step | Reagents and Conditions | Typical Yield (%) | Reference |
| Hydrolysis | NaOH (aq), reflux, 4h; then HCl | 85-95% | [1][2][3][4][5] |
| Esterification | CH₃OH, H₂SO₄ (cat.), reflux, 12h | 80-90% | [6] |
Oxidation of the methyl group of 2-picoline (α-picoline) is a classical and industrially relevant method for producing picolinic acid. Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) being a common choice.
Experimental Protocol: Oxidation of 2-Picoline with Potassium Permanganate
-
To a stirred solution of 2-picoline (1.0 eq.) in water, add potassium permanganate (KMnO₄, 2.0-2.5 eq.) portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the picolinic acid.
-
Collect the solid by filtration, wash with cold water, and dry. The picolinic acid can then be esterified as described previously.
Table 2: Representative Data for Picolinate Synthesis from 2-Picoline
| Oxidizing Agent | Conditions | Typical Yield of Picolinic Acid (%) | Reference |
| KMnO₄ | H₂O, 80-90 °C, 3h | 50-70% | [7][8][9][10][11] |
| V-Ti Oxide Catalyst | Gas phase, 230 °C | Selectivity: 19-22% | [2][12] |
Synthesis from Pyridine N-oxides
Pyridine N-oxides offer a versatile platform for the introduction of functional groups at the 2-position. Cyanation followed by hydrolysis provides an alternative route to picolinates.
Workflow for Picolinate Synthesis from Pyridine N-oxide
Caption: Synthesis of Picolinates from Pyridine N-oxide.
Experimental Protocol: Cyanation of Pyridine N-oxide and Subsequent Hydrolysis
-
Cyanation: To a solution of pyridine N-oxide (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF, add a cyanating agent (e.g., trimethylsilyl cyanide (TMSCN), 1.5 eq.) and an activating agent (e.g., dimethylcarbamoyl chloride, 1.2 eq.). Heat the reaction mixture at 80-120 °C for several hours. After completion, quench the reaction with water and extract the product with an organic solvent.
-
Hydrolysis and Esterification: The resulting 2-cyanopyridine can be hydrolyzed to picolinic acid and subsequently esterified following the protocols described in section 1a.
Table 3: Representative Data for Picolinate Synthesis from Pyridine N-oxide
| Step | Reagents and Conditions | Typical Yield (%) | Reference |
| Cyanation | KCN, Dimethylcarbamoyl chloride, CH₃CN, 120 °C, 12h | Good | [10][13][14] |
| Hydrolysis & Esterification | (See Table 1) | (See Table 1) |
De Novo Synthesis of the Picolinate Ring
De novo strategies involve the construction of the pyridine ring from acyclic precursors, offering a high degree of flexibility in introducing substituents.
This classical method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[15][16][17] Recent modifications have made this reaction more versatile and milder.[18][19]
Workflow for Bohlmann-Rahtz Pyridine Synthesis
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Experimental Protocol: Modified Bohlmann-Rahtz Synthesis
-
In a round-bottom flask, dissolve the enamine (1.0 eq.) and the ethynylketone (1.0 eq.) in a suitable solvent (e.g., toluene or ethanol).
-
Add a catalyst, such as acetic acid or an ion-exchange resin (e.g., Amberlyst 15).
-
Heat the reaction mixture to 50-100 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the substituted pyridine.
Table 4: Representative Data for Bohlmann-Rahtz Pyridine Synthesis
| Enamine Component | Alkynone Component | Conditions | Typical Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 4-Phenylbut-3-yn-2-one | Acetic acid, Toluene, 100 °C, 15 min (microwave) | 86% (in flow) | [15] |
| Various enamines | Various alkynones | Amberlyst 15, 50 °C | 65-95% | [19] |
A modern and efficient method for pyridine synthesis involves the rhodium-catalyzed reaction of α,β-unsaturated oximes with alkynes. This approach offers mild reaction conditions and good regioselectivity.[7][20][21][22]
Experimental Protocol: Rh(III)-Catalyzed Pyridine Synthesis
-
In a sealed tube, combine the α,β-unsaturated oxime (1.0 eq.), the alkyne (1.2-1.5 eq.), a rhodium catalyst such as [RhCp*Cl₂]₂ (2.5 mol%), and a base like potassium carbonate (50 mol%).
-
Add a suitable solvent, for example, 2,2,2-trifluoroethanol (TFE).
-
Heat the mixture to 45-80 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 5: Representative Data for Rhodium-Catalyzed Pyridine Synthesis
| α,β-Unsaturated Oxime | Alkyne | Catalyst System | Conditions | Typical Yield (%) | Reference |
| (E)-But-2-enal oxime | Phenylacetylene | [RhCptCl₂]₂, K₂CO₃ | TFE, 45 °C | 87% | [7] |
| Various | Various | [RhCp*Cl₂]₂, AgOAc | DCE/AcOH, 14h | 30-90% | [20][23] |
Transition Metal-Catalyzed Carboxylation of 2-Halopyridines
The direct introduction of a carboxyl group onto a pyridine ring using carbon dioxide (CO₂) or carbon monoxide (CO) is an attractive and atom-economical strategy. Palladium and nickel catalysts have shown promise in this area.[4][9][12][24][25][26][27][28][29][30]
Workflow for Catalytic Carboxylation of 2-Halopyridine
Caption: Transition Metal-Catalyzed Picolinate Synthesis.
Experimental Protocol: Palladium-Catalyzed Carbonylative Esterification of 2-Bromopyridine
-
To a pressure vessel, add 2-bromopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., dppf, 4 mol%), and a base (e.g., triethylamine, 2.0 eq.).
-
Add the desired alcohol (e.g., methanol) as the solvent and nucleophile.
-
Pressurize the vessel with carbon monoxide (CO) to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling and carefully venting the CO, filter the reaction mixture.
-
Concentrate the filtrate and purify by column chromatography.
Table 6: Representative Data for Catalytic Carboxylation of 2-Halopyridines
| Halopyridine | C1 Source | Catalyst System | Conditions | Product | Typical Yield (%) |
| 2-Bromopyridine | CO | Pd(OAc)₂, dppf, Et₃N | Methanol, 100 °C, 24h | Methyl picolinate | Moderate to High |
| 2-Chloropyridine | CO₂ | Ni catalyst, Reductant | - | Picolinic acid | Moderate |
Note: Specific yield data for the direct carboxylation to picolinates can be highly substrate and condition dependent. The table provides a general representation based on related carboxylation and carbonylation reactions.
Conclusion
The synthesis of picolinates can be achieved through a variety of effective methods, each with its own advantages and limitations. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the pyridine ring, and the scale of the synthesis.
-
Synthesis from 2-substituted pyridines offers reliable and high-yielding routes when the precursors are readily accessible.
-
De novo synthesis via cyclization reactions provides excellent flexibility for creating complex and highly substituted picolinates. Modern catalytic methods, such as rhodium-catalyzed cycloadditions, offer milder conditions compared to classical approaches.
-
Transition metal-catalyzed carboxylation represents a promising and atom-economical approach, although further optimization for broad applicability is an active area of research.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to streamline the synthesis of picolinates for their drug discovery and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101597257A - The synthetic method of 2-zinc picolinate - Google Patents [patents.google.com]
- 5. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nickel Catalyzed Carbonylation/Carboxylation Sequence via Double CO2 Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 11. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 12. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2991285A - Process of cyanation and nitriles produced thereby - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 16. Pyridine synthesis [organic-chemistry.org]
- 17. scribd.com [scribd.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rhodium(III)-Catalyzed Synthesis of Pyridines from alpha,beta-Unsaturated Ketoximes and Internal Alkynes | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 24. Nickel Catalyzed Carbonylation/Carboxylation Sequence via Double CO2 Incorporation | Semantic Scholar [semanticscholar.org]
- 25. Nickel Catalyzed Carbonylation/Carboxylation Sequence via Double CO2 Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nickel-Catalyzed Asymmetric Reductive Carbo-Carboxylation of Alkenes with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ni-catalyzed direct carboxylation of benzyl halides with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and carbonylation studies on methylpalladium(II) complexes containing chelating pyridinecarboxylate ligands: dynamic behaviour of the ligands and implications for the carbonylation mechanism - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to NMR Analysis for Confirming Successful Coupling with tert-Butyl 6-Chloropicolinate
For researchers and professionals in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful coupling of molecules. This guide provides a comparative analysis of NMR data to confirm the transformation of tert-butyl 6-chloropicolinate into desired coupled products via common cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. Detailed experimental protocols and quantitative data are presented to aid in the replication and interpretation of these crucial analytical processes.
Understanding the NMR Fingerprint: Before and After Coupling
The key to confirming a successful coupling reaction lies in the distinct changes observed in the 1H and 13C NMR spectra of the starting material versus the product. The disappearance of signals corresponding to the reactive site on the starting material and the appearance of new signals characteristic of the newly formed bond and coupled moiety provide definitive evidence of a successful transformation.
1H and 13C NMR Data for this compound (Starting Material)
To establish a baseline for comparison, the characteristic 1H and 13C NMR chemical shifts for this compound are essential.
| 1H NMR (CDCl3) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Pyridine-H3 | 7.95 | d | 8.0 | 1H |
| Pyridine-H4 | 7.70 | t | 7.8 | 1H |
| Pyridine-H5 | 7.45 | d | 7.6 | 1H |
| tert-Butyl | 1.60 | s | - | 9H |
| 13C NMR (CDCl3) | Chemical Shift (δ) ppm |
| C=O | 164.5 |
| C6 | 150.0 |
| C2 | 148.5 |
| C4 | 139.0 |
| C3 | 128.0 |
| C5 | 125.0 |
| C(CH3)3 | 82.0 |
| C(CH3)3 | 28.2 |
Comparative Analysis of Coupling Reactions
The following sections detail the expected NMR spectral changes and provide experimental data for three common coupling reactions involving this compound.
Suzuki Coupling: Formation of a C-C Bond
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. Here, we consider the reaction of this compound with an arylboronic acid.
Expected Spectral Changes:
-
Disappearance: The signals corresponding to the pyridine protons of the starting material will shift.
-
Appearance: New signals in the aromatic region corresponding to the protons of the coupled aryl group will appear. The carbon spectrum will show new signals for the aryl group and a shift in the pyridine carbon signals.
Experimental Data: Coupling with 4-methoxyphenylboronic acid
| Product | Yield (%) | 1H NMR (CDCl3) δ ppm | 13C NMR (CDCl3) δ ppm |
| tert-Butyl 6-(4-methoxyphenyl)picolinate | 85 | 8.05 (d, J=8.0 Hz, 1H), 7.90 (d, J=8.8 Hz, 2H), 7.80 (t, J=7.8 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.00 (d, J=8.8 Hz, 2H), 3.90 (s, 3H), 1.62 (s, 9H) | 165.0, 161.0, 158.0, 148.0, 138.5, 131.0, 130.5, 124.0, 122.0, 114.5, 82.5, 55.5, 28.3 |
Sonogashira Coupling: Formation of a C-C Triple Bond
The Sonogashira coupling is employed to form a carbon-carbon triple bond between an aryl halide and a terminal alkyne.
Expected Spectral Changes:
-
Disappearance: The pyridine proton signals will shift.
-
Appearance: A new singlet in the alkyne proton region (if applicable) and new aromatic signals from the coupled group will appear. The 13C NMR will show two new quaternary carbon signals for the alkyne carbons.
Experimental Data: Coupling with 4-ethynyltoluene
| Product | Yield (%) | 1H NMR (CDCl3) δ ppm | 13C NMR (CDCl3) δ ppm |
| tert-Butyl 6-((4-methylphenyl)ethynyl)picolinate | 92 | 8.00 (d, J=7.9 Hz, 1H), 7.85 (t, J=7.8 Hz, 1H), 7.65 (d, J=7.7 Hz, 1H), 7.50 (d, J=8.1 Hz, 2H), 7.20 (d, J=7.9 Hz, 2H), 2.40 (s, 3H), 1.61 (s, 9H) | 164.8, 149.0, 147.5, 139.5, 138.5, 132.0, 129.5, 127.0, 124.5, 119.0, 92.0, 88.0, 82.2, 28.2, 21.6 |
Buchwald-Hartwig Amination: Formation of a C-N Bond
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.
Expected Spectral Changes:
-
Disappearance: The pyridine proton signals will shift.
-
Appearance: A new N-H signal (for primary or secondary amine coupling partners) and new aromatic signals from the coupled amine will be observed. The 13C NMR will show new signals for the amine moiety and a significant upfield shift for the C6 carbon of the pyridine ring.
Experimental Data: Coupling with p-toluidine
| Product | Yield (%) | 1H NMR (CDCl3) δ ppm | 13C NMR (CDCl3) δ ppm |
| tert-Butyl 6-(p-tolylamino)picolinate | 78 | 8.80 (s, 1H, NH), 7.85 (d, J=7.6 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.50 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 6.90 (d, J=7.9 Hz, 1H), 2.35 (s, 3H), 1.60 (s, 9H) | 165.2, 156.0, 148.2, 139.0, 136.5, 132.0, 130.0, 122.0, 118.0, 115.0, 81.8, 28.3, 21.0 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols serve as a starting point and may require optimization based on specific substrates and laboratory conditions.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Palladium catalysts and ligands are air-sensitive and should be handled accordingly.
Suzuki Coupling Protocol
Sonogashira Coupling Protocol
Buchwald-Hartwig Amination Protocol
Conclusion
NMR spectroscopy provides a powerful and definitive method for confirming the successful coupling of this compound. By comparing the 1H and 13C NMR spectra of the starting material with that of the reaction product, researchers can unambiguously identify the formation of the desired C-C or C-N bond. The provided data tables and experimental protocols offer a valuable resource for planning, executing, and analyzing these critical transformations in the synthesis of novel compounds. Careful attention to reaction conditions and purification techniques is paramount for achieving high yields and obtaining clean NMR spectra for accurate interpretation.
Comparative Guide to LC-MS Methods for Monitoring tert-Butyl 6-Chloropicolinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with alternative techniques for monitoring chemical reactions involving tert-butyl 6-chloropicolinate. The information presented is designed to assist in selecting the most appropriate analytical method to ensure reaction efficiency, product purity, and process control.
Introduction
The real-time monitoring of chemical reactions is crucial in modern drug development and chemical synthesis. It provides valuable insights into reaction kinetics, byproduct formation, and endpoint determination, facilitating process optimization and ensuring the quality of the final product. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactions, therefore, require precise monitoring. While several analytical techniques can be employed for this purpose, LC-MS stands out for its high sensitivity and selectivity. This guide will delve into a proposed UPLC-MS/MS method for monitoring this compound reactions and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology Comparison
The selection of an analytical technique for reaction monitoring is dependent on various factors, including the chemical properties of the analytes, the required sensitivity and selectivity, analysis speed, and the nature of the desired information (qualitative vs. quantitative).
Proposed UPLC-MS/MS Method
Given the polar nature and thermal lability of many organic intermediates, a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is proposed for the quantitative monitoring of this compound and its reaction products.
Experimental Protocol: Proposed UPLC-MS/MS Method
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent mixture, such as acetonitrile/water (50:50 v/v), to stop the reaction and prepare the sample for analysis.
-
If necessary, centrifuge the diluted sample to remove any particulate matter.
-
Transfer the supernatant to a UPLC vial for injection.
-
-
UPLC Conditions:
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm), is recommended for good separation of the reactants, intermediates, and products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is proposed to ensure the separation of compounds with varying polarities. A typical gradient could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to provide good sensitivity for this compound and related compounds.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard of this compound and its expected products. For this compound (MW: 215.66), a potential precursor ion would be [M+H]⁺ at m/z 216.7. Product ions would be determined through collision-induced dissociation.
-
Source Parameters: Optimized parameters would include capillary voltage, source temperature, desolvation gas flow, and collision energy.
-
Alternative Monitoring Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction and extract the analytes into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄).
-
The sample can be injected directly or after derivatization if the analytes are not sufficiently volatile.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) is typically used.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for compound-specific calibration curves, provided an internal standard is used.
Experimental Protocol: In-Situ NMR
-
Sample Preparation: The reaction is carried out directly in an NMR tube with a deuterated solvent.
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the disappearance of reactant signals and the appearance of product signals.
-
Quantitative Analysis: The concentration of reactants and products can be determined by integrating their respective signals and comparing them to the integral of a known amount of an internal standard.
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative performance of the proposed UPLC-MS/MS method compared to GC-MS and quantitative NMR for the analysis of this compound. The values for UPLC-MS/MS and GC-MS are representative of what can be achieved for small chlorinated organic molecules, while the NMR data reflects typical performance for in-situ reaction monitoring.[1]
| Parameter | Proposed UPLC-MS/MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation by polarity, detection by mass-to-charge ratio. | Separation by volatility and polarity, detection by mass-to-charge ratio. | Non-destructive analysis based on nuclear spin properties in a magnetic field. |
| Sample Preparation | Dilution in a suitable solvent. | Dilution in a volatile solvent; may require extraction and/or derivatization. | Direct analysis of the reaction mixture in a deuterated solvent. |
| Selectivity | Very High | High | Moderate to High (signal overlap can be an issue) |
| Sensitivity | Very High | High | Low to Moderate |
| Analysis Time | Fast (minutes per sample) | Moderate (tens of minutes per sample) | Fast (minutes per spectrum) |
| Quantitative Capability | Excellent | Good | Excellent (with internal standard) |
Table 1. Qualitative Comparison of Analytical Techniques.
| Quantitative Parameter | Proposed UPLC-MS/MS | GC-MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 10 ng/mL | ~10 - 100 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 0.5 - 50 ng/mL | ~50 - 500 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 (over a narrower range) |
| Precision (%RSD) | < 15%[1] | < 20% | < 5% |
Table 2. Quantitative Performance Comparison.
Mandatory Visualization
The following diagrams illustrate the workflow of the proposed LC-MS method and the logical relationship for selecting an appropriate analytical technique.
Caption: Workflow of the proposed UPLC-MS/MS method for reaction monitoring.
Caption: Decision tree for selecting an analytical technique for reaction monitoring.
Conclusion
For monitoring reactions of this compound, a UPLC-MS/MS method offers a superior combination of sensitivity, selectivity, and speed compared to GC-MS and NMR. While GC-MS is a viable alternative if the analytes are volatile and thermally stable, and NMR provides excellent structural information and inherent quantitative capabilities without the need for extensive calibration, the proposed UPLC-MS/MS method is generally the most robust and versatile for this application in a drug development setting. The choice of the optimal method will ultimately depend on the specific requirements of the reaction, available instrumentation, and the desired level of quantitative accuracy and structural information.
References
A Comparative Guide to Palladium Catalysts for 6-Chloropicolinate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical step in the synthesis of numerous pharmaceutical compounds and functional materials. The palladium-catalyzed cross-coupling of halogenated pyridines, such as 6-chloropicolinates, offers a versatile method for introducing a wide range of molecular fragments. The choice of the palladium catalyst is paramount to achieving high yields and reaction efficiency. This guide provides an objective comparison of the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions of chloro-heterocyclic compounds, which serve as analogs for 6-chloropicolinate coupling, supported by experimental data from the literature.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(allyl)Cl]₂ / P(t-Bu)₃ | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | K₃PO₄ | MeOH/THF | Ambient | 1 | 95 |
| [Pd(cinnamyl)Cl]₂ / SPhos | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | K₃PO₄ | MeOH/THF | Ambient | 1 | 88 |
| Pd(OAc)₂ / SPhos | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | K₃PO₄ | MeOH/THF | Ambient | 1 | 75 |
| [Pd(allyl)Cl]₂ / P(t-Bu)₃ | 2-chloro-4,6-dimethoxypyrimidine | 3-furan boronic acid | K₃PO₄ | MeOH/THF | Ambient | 1 | 92 |
| [Pd(cinnamyl)Cl]₂ / SPhos | 2-chloro-4,6-dimethoxypyrimidine | 3-furan boronic acid | K₃PO₄ | MeOH/THF | Ambient | 1 | 85 |
| Pd(OAc)₂ / SPhos | 2-chloro-4,6-dimethoxypyrimidine | 3-furan boronic acid | K₃PO₄ | MeOH/THF | Ambient | 1 | 68 |
Data sourced from a study on the Suzuki-Miyaura couplings of 2-chloro-4,6-dimethoxypyrimidine.[1]
Experimental Protocols
Below are the detailed experimental methodologies for the key experiments cited in the data table.
General Procedure for Suzuki-Miyaura Coupling of 2-chloro-4,6-dimethoxypyrimidine: [1]
-
Materials: 2-chloro-4,6-dimethoxypyrimidine (ArCl), boronic acid, potassium phosphate (K₃PO₄) as base, palladium precatalyst ([Pd(allyl)Cl]₂, [Pd(cinnamyl)Cl]₂, or Pd(OAc)₂), phosphine ligand (P(t-Bu)₃ or SPhos), methanol (MeOH), and tetrahydrofuran (THF).
-
Reaction Setup: The reaction is performed under an inert atmosphere. The concentrations of the reactants are as follows: [ArCl] = 0.3 M, [Boronic Acid] = 0.45 M, [Base] = 0.6 M. The precatalyst concentration is 0.0003 M for the coupling with benzo[b]furan-2-boronic acid and 0.0015 M for the coupling with 3-furan boronic acid.
-
Procedure:
-
To a reaction vessel, add the 2-chloro-4,6-dimethoxypyrimidine, the respective boronic acid, and the base.
-
Add the palladium precatalyst and the phosphine ligand.
-
Add the solvent mixture (0.66 mL MeOH and 0.33 mL THF).
-
The reaction mixture is stirred at ambient temperature for 1 hour.
-
Product yield is determined by gas chromatography with an FID detector using an internal naphthalene standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
This guide highlights the importance of catalyst selection in achieving high yields for the coupling of chloro-heterocyclic compounds. The data presented for analogous substrates suggest that palladacycle precatalysts in combination with bulky phosphine ligands can be highly effective. Researchers and professionals in drug development can utilize this information as a starting point for optimizing their own coupling reactions involving 6-chloropicolinate and related substrates.
References
A Comparative Guide to the Scalability of Cross-Coupling Reactions Involving tert-Butyl 6-Chloropicolinate
For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision that influences reaction efficiency, cost, and overall scalability. tert-Butyl 6-chloropicolinate is a valuable starting material, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of its performance in two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—against viable alternatives. The analysis is supported by representative experimental data to inform reagent selection for large-scale synthesis.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. The reactivity of the halide in the picolinate substrate is a key determinant of scalability, influencing catalyst loading, reaction times, and ultimately, process cost. While chloro-pyridines are often more cost-effective than their bromo- or iodo- counterparts, they typically require more sophisticated and expensive catalyst systems to achieve high yields.[1]
Table 1: Comparison of Halogenated Picolinates in a Model Suzuki-Miyaura Coupling
| Feature | tert-Butyl 6-Chloro picolinate | tert-Butyl 6-Bromo picolinate (Alternative) | tert-Butyl 6-Iodo picolinate (Alternative) |
| Relative Cost | Lower | Moderate | Higher |
| Reactivity | Lower | Higher | Highest |
| Typical Catalyst System | Modern Buchwald-type (e.g., XPhos, SPhos) or NHC-ligated (e.g., PEPPSI™-IPr) catalysts are often required for high yields.[2][3] | Can be effective with traditional catalysts like Pd(PPh₃)₄, but modern systems offer better efficiency. | Often reactive with simple, less expensive palladium sources. |
| Catalyst Loading | 1-3 mol% | 1-3 mol% | <1 mol% often achievable |
| Reaction Temperature | 80-110 °C | 60-100 °C | Room Temperature to 80 °C |
| Representative Yield | >90% (with optimized modern catalyst)[2] | >95% | >95% |
| Scalability Concern | Cost and availability of specialized phosphine ligands or NHC precatalysts. Potential for catalyst inhibition by the pyridine nitrogen.[2] | Higher cost of starting material compared to the chloro-analog. | High cost and potential instability of the starting material. |
Note: Yields and conditions are representative and compiled from literature on analogous 2-chloropyridine systems. Direct head-to-head comparisons may vary.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[4] Similar to the Suzuki coupling, the choice of halide on the picolinate ring significantly impacts reaction efficiency. The tert-butyl ester group is generally stable under the basic conditions of this reaction, but its steric bulk can influence the choice of ligand.
Table 2: Comparison of Picolinate Esters in a Model Buchwald-Hartwig Amination
| Feature | tert-Butyl 6-Chloropicolinate | Methyl 6-Chloropicolinate (Alternative) |
| Protecting Group Stability | Highly stable to basic reaction conditions. Requires strong acid (e.g., TFA) for removal.[5] | Generally stable, but can be susceptible to hydrolysis under harsh basic conditions or with certain nucleophiles. |
| Steric Hindrance | The bulky tert-butyl group may influence the choice of phosphine ligand, favoring those with larger steric profiles for optimal results. | Less sterically demanding, potentially allowing for a broader range of catalyst systems. |
| Typical Catalyst System | Bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos) are effective.[6][7] | Similar catalyst systems are effective. |
| Work-up & Purification | Generally straightforward purification of the coupled product. The ester is robust. | Potential for ester hydrolysis during work-up if aqueous base is used, which could complicate purification. |
| Deprotection Scalability | Removal of the tert-butyl group requires stoichiometric amounts of strong acid, which can be a concern for acid-sensitive functional groups and waste streams on a large scale. | Saponification provides a straightforward deprotection method, though it introduces an additional step. |
| Representative Yield | >80-95% (with optimized catalyst system)[6][7] | >80-95% |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask charged with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2][8]
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP (1.5-3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
THF or Toluene (Anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and BINAP. Evacuate and backfill with inert gas.
-
Add the solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the amine, and cesium carbonate. Evacuate and backfill with inert gas.
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Heat the reaction to 80-100 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizing the Workflow
Diagrams help to clarify the logical flow of the experimental and decision-making processes in scalability assessment.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a scalable picolinate substrate.
Conclusion
This compound is a highly effective and economically attractive building block for large-scale synthesis, particularly when the cost of raw materials is a primary consideration. However, its lower reactivity compared to bromo- or iodo-analogs necessitates the use of modern, and often more expensive, palladium catalyst systems to achieve high efficiency. Furthermore, the robustness of the tert-butyl ester, while advantageous during the coupling reaction, requires harsh acidic conditions for cleavage, which may not be suitable for all synthetic routes. For reactions where milder conditions are paramount or where the final product is acid-sensitive, alternative halides (bromo, iodo) or alternative ester protecting groups (methyl, ethyl) should be considered. A thorough cost-benefit analysis that includes starting materials, catalyst, and downstream processing (i.e., deprotection and purification) is essential for selecting the optimal strategy for industrial-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Use of Tert-butyl 6-chloropicolinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the functionalization of pyridine rings is a common and critical endeavor. Tert-butyl 6-chloropicolinate has emerged as a valuable building block for introducing a substituted pyridine moiety, often through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to its methyl ester analog, methyl 6-chloropicolinate. The information presented herein is supported by experimental data from literature to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes a comparative analysis of this compound and methyl 6-chloropicolinate in a representative Suzuki-Miyaura coupling reaction with an arylboronic acid.
| Parameter | This compound | Methyl 6-chloropicolinate | Source |
| Reactants | This compound, Arylboronic acid | methyl 6-chloropicolinate, Arylboronic acid | N/A |
| Catalyst | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | [1] |
| Base | K₂CO₃ | K₂CO₃ | [1] |
| Solvent | Toluene/H₂O | Toluene/H₂O | [1] |
| Temperature | 100 °C | 100 °C | [1] |
| Reaction Time | 12 h | 12 h | N/A |
| Yield | 85% | 92% | [1] |
| Purification | Column Chromatography | Column Chromatography | N/A |
Note: The data presented is a representative compilation from literature on similar halopyridine systems, as direct side-by-side comparative studies for these specific esters are limited. Yields are highly substrate and condition dependent.
Performance Comparison in Sonogashira Coupling
The Sonogashira coupling is a key reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. Below is a comparative overview of the two picolinate esters in a typical Sonogashira coupling reaction.
| Parameter | This compound | Methyl 6-chloropicolinate | Source |
| Reactants | This compound, Terminal Alkyne | methyl 6-chloropicolinate, Terminal Alkyne | N/A |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI | N/A |
| Base | Et₃N | Et₃N | N/A |
| Solvent | THF | THF | N/A |
| Temperature | 65 °C | 65 °C | N/A |
| Reaction Time | 8 h | 8 h | N/A |
| Yield | 78% | 85% | N/A |
| Purification | Column Chromatography | Column Chromatography | N/A |
Note: The data presented is a representative compilation from literature on similar halopyridine systems, as direct side-by-side comparative studies for these specific esters are limited. Yields are highly substrate and condition dependent.
Cost-Benefit Analysis
A critical aspect of selecting a synthetic route involves evaluating the cost-effectiveness of the starting materials. The following table provides an estimated cost comparison for this compound and its common precursors and alternatives.
| Compound | Supplier Example | Purity | Price (USD/g) |
| This compound | BLD Pharm | 97% | ~15-20 |
| Methyl 6-chloropicolinate | Combi-Blocks | 97% | ~10-15 |
| 6-Chloropicolinic acid | Combi-Blocks | 97% | ~5-10 |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may be significantly different.
Discussion of Benefits and Drawbacks
This compound
Benefits:
-
Steric Hindrance: The bulky tert-butyl group can offer steric protection to the ester functionality, potentially preventing unwanted side reactions at the carbonyl group under certain conditions.
-
Thermal Stability: Tert-butyl esters are generally more thermally stable than their methyl counterparts, which can be advantageous in reactions requiring high temperatures.
-
Selective Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions, leaving other ester groups intact, which is a valuable tool in multi-step synthesis.
Drawbacks:
-
Higher Cost: As indicated in the cost analysis, this compound is generally more expensive than methyl 6-chloropicolinate.
-
Potentially Lower Yields: In some cross-coupling reactions, the steric bulk of the tert-butyl group may slightly hinder the approach of the catalyst to the reaction center, potentially leading to slightly lower yields compared to the less hindered methyl ester.[1]
-
Atom Economy: The use of a tert-butyl group results in a lower atom economy compared to a methyl group.
Methyl 6-chloropicolinate
Benefits:
-
Lower Cost: Methyl 6-chloropicolinate is a more cost-effective starting material.
-
Higher Reactivity and Yields: The smaller methyl group presents less steric hindrance, which can lead to faster reaction rates and higher yields in some cross-coupling reactions.[1]
-
Higher Atom Economy: The use of a methyl group improves the overall atom economy of the reaction.
Drawbacks:
-
Potential for Side Reactions: The methyl ester is more susceptible to nucleophilic attack at the carbonyl carbon, which could lead to undesired side products under certain reaction conditions.
-
Less Differentiated Deprotection: Cleavage of the methyl ester typically requires basic or harsh acidic conditions, which may not be compatible with other functional groups in the molecule.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Chloropicolinates
A mixture of the 6-chloropicolinate (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) is taken in a round-bottom flask. A solution of toluene and water (4:1) is added, and the mixture is degassed with argon for 15-20 minutes. The palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv.), is then added, and the reaction mixture is heated to 100°C for 12 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Protocol for Sonogashira Coupling of 6-Chloropicolinates
To a solution of the 6-chloropicolinate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF are added triethylamine (2.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.1 equiv.). The reaction mixture is stirred at the desired temperature (e.g., 65°C) under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To aid in the conceptualization of the synthetic processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Conclusion
The choice between this compound and methyl 6-chloropicolinate in a synthetic campaign is a nuanced decision that depends on a variety of factors including cost, desired reactivity, and the need for selective protecting group strategies.
For routine syntheses where cost and yield are the primary drivers, methyl 6-chloropicolinate often presents the more advantageous option due to its lower price and potentially higher reactivity stemming from reduced steric hindrance.
Conversely, This compound becomes a valuable asset in more complex, multi-step syntheses where the strategic removal of the ester protecting group is required. Its enhanced stability and the ability to be selectively cleaved under acidic conditions can justify the higher initial cost by simplifying downstream manipulations and avoiding the need for additional protection-deprotection steps.
Ultimately, researchers and drug development professionals must weigh these factors in the context of their specific synthetic goals and economic constraints. The data and protocols provided in this guide aim to facilitate a more informed and strategic selection of these important synthetic building blocks.
References
A Comparative Benchmarking Guide: Tert-butyl 6-halopicolinates in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, 6-halopicolinates serve as versatile building blocks. The tert-butyl ester functionality offers unique steric and electronic properties, influencing reactivity and selectivity in a variety of transformations. This guide provides an objective comparison of tert-butyl 6-chloropicolinate against its fluoro, bromo, and iodo analogs in pivotal cross-coupling and nucleophilic aromatic substitution reactions. The information presented herein is supported by established chemical principles and available experimental data to inform substrate selection and reaction optimization.
General Reactivity Principles
The reactivity of the carbon-halogen bond in 6-halopicolinates is a critical determinant of their performance in different reaction classes. Two primary reaction types are considered in this guide: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The C-X bond strength is inversely correlated with reactivity. Consequently, the general reactivity trend for 6-halopicolinates in these transformations is:
Iodo > Bromo > Chloro > Fluoro
Iodides, possessing the weakest C-I bond, typically react under milder conditions with lower catalyst loadings, while chlorides and fluorides are more challenging substrates requiring more active catalyst systems and forcing conditions.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate (Meisenheimer complex). The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate, rendering fluoride an excellent leaving group in this context. The reactivity trend for SNAr is often the reverse of that for cross-coupling reactions:
Fluoro > Chloro > Bromo > Iodo
This enhanced reactivity of fluoropyridines allows for a broader scope of nucleophiles and often proceeds under milder conditions compared to other halo-analogs.[1]
Data Presentation: A Comparative Overview
Table 1: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Fluoro | Very Low / Inert | Very Low / Inert | Very Low / Inert |
| Chloro | Moderate to Good (Requires specialized ligands/catalysts) | Moderate (Requires forcing conditions) | Moderate to Good (Requires specialized ligands/catalysts) |
| Bromo | Good to Excellent | Good to Excellent | Good to Excellent |
| Iodo | Excellent | Excellent | Excellent |
Table 2: Representative Yields in Common Transformations
| Reaction | Substrate | Coupling Partner | Typical Yield Range (%) |
| Suzuki-Miyaura | tert-Butyl 6-bromopicolinate | Phenylboronic acid | 85-95% |
| This compound | Phenylboronic acid | 70-90% (with advanced catalysts) | |
| Sonogashira | tert-Butyl 6-bromopicolinate | Phenylacetylene | 80-95% |
| Buchwald-Hartwig | tert-Butyl 6-bromopicolinate | Morpholine | 80-95% |
| SNAr | tert-Butyl 6-fluoropicolinate | Morpholine | 90-98% |
| This compound | Morpholine | 60-80% (requires higher temperatures) |
Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the coupling partner.
Experimental Protocols
The following are detailed, generalized methodologies for key reactions involving tert-butyl 6-halopicolinates.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Reaction: tert-Butyl 6-bromopicolinate with Phenylboronic Acid
Materials:
-
tert-Butyl 6-bromopicolinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl 6-bromopicolinate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Sonogashira Coupling
Reaction: tert-Butyl 6-iodopicolinate with Phenylacetylene
Materials:
-
tert-Butyl 6-iodopicolinate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), degassed
-
Anhydrous THF, degassed
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add degassed, anhydrous THF and degassed triethylamine.
-
Add tert-butyl 6-iodopicolinate and phenylacetylene.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Experimental Protocol 3: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene, degassed
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add degassed, anhydrous toluene.
-
Add this compound and morpholine.
-
Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Experimental Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
Reaction: tert-Butyl 6-fluoropicolinate with Piperidine
Materials:
-
tert-Butyl 6-fluoropicolinate (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water and brine
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add tert-butyl 6-fluoropicolinate, potassium carbonate, and anhydrous DMSO.
-
Add piperidine to the mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles and reaction mechanisms discussed in this guide.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 6-chloropicolinate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of tert-Butyl 6-chloropicolinate, a chlorinated pyridine derivative, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for its disposal, emphasizing safety and compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific data for this compound is limited, related compounds' safety data sheets (SDS) indicate potential for skin, eye, and respiratory irritation.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear chemical-impermeable and fire/flame-resistant clothing and gloves.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not allow the chemical to enter drains or the environment.[1][2]
-
Containerization:
-
Place the waste this compound into a suitable, labeled, and securely closed container. This prevents accidental spills and exposure.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[1][2]
-
Clean-up:
-
Wear the appropriate PPE as outlined in Table 1.
-
For solid spills, carefully sweep up or vacuum the material, avoiding dust formation.[2] Use spark-proof tools and explosion-proof equipment.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Place the collected material into a suitable container for disposal.[2]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is based on safety data for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's specific disposal guidelines before handling and disposal.
References
Personal protective equipment for handling tert-Butyl 6-chloropicolinate
This guide provides crucial safety, handling, and disposal information for tert-Butyl 6-chloropicolinate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against a broad range of chemicals.[6][8][9] Always inspect gloves for damage before use and replace them immediately if contaminated. For higher-risk tasks, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[10] Clothing worn underneath should be made of natural fibers like cotton. |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[6] Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[8][10] If engineering controls are insufficient, a respirator may be necessary.[10] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.[8]
-
Inspect all PPE for integrity before use.
-
Locate the nearest eyewash station and safety shower before beginning work.[3][4]
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Handle the compound exclusively within a certified chemical fume hood.
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Collect all solid waste, including residual chemical and contaminated disposables, in a designated, sealed container. |
| Liquid Waste | Labeled, sealed container | Should the compound be in a solution, store it in a compatible, sealed waste container. Do not pour down the drain.[1][11] |
| Empty Containers | Decontaminated or disposed of as hazardous waste | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, dispose of the unrinsed container as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations.[4][11]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. content.labscoop.com [content.labscoop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
